molecular formula C11H10N2O3S B062164 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid CAS No. 168127-34-2

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid

Numéro de catalogue: B062164
Numéro CAS: 168127-34-2
Poids moléculaire: 250.28 g/mol
Clé InChI: HYDGPYDSIOCNTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-1-3-8(4-2-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDGPYDSIOCNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168495
Record name Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168127-34-2
Record name Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide outlines a proposed synthetic pathway for 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, a molecule of interest for researchers and professionals in drug development. The synthesis is presented as a three-step process, commencing with the formation of a key thiazole intermediate, followed by an etherification reaction, and culminating in the hydrolysis to the final acid. The methodologies provided are based on established and analogous chemical transformations.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the following three key steps:

  • Step 1: Hantzsch Thiazole Synthesis of 4-(4-hydroxyphenyl)thiazol-2-amine from 2-bromo-1-(4-hydroxyphenyl)ethan-1-one and thiourea.

  • Step 2: Williamson Ether Synthesis to produce ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate by reacting 4-(4-hydroxyphenyl)thiazol-2-amine with ethyl bromoacetate.

  • Step 3: Ester Hydrolysis of ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate to yield the final product, this compound.

The overall reaction scheme is depicted in the workflow diagram below.

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Ester Hydrolysis A 2-bromo-1-(4-hydroxyphenyl)ethan-1-one C 4-(4-hydroxyphenyl)thiazol-2-amine A->C Ethanol, Reflux B Thiourea B->C D 4-(4-hydroxyphenyl)thiazol-2-amine F Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate D->F Acetone, K2CO3, Reflux E Ethyl bromoacetate E->F G Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate H This compound G->H NaOH(aq), then HCl(aq)

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-hydroxyphenyl)thiazol-2-amine

This step employs the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[1][2]

Reaction:

Procedure:

  • To a solution of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(4-hydroxyphenyl)thiazol-2-amine.

Quantitative Data (Representative):

ParameterValue
Yield80-90%
Melting Point230-235 °C
Step 2: Synthesis of Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate

This stage involves a Williamson ether synthesis to couple the thiazole intermediate with an acetate moiety.[3][4]

Reaction:

Procedure:

  • In a round-bottom flask, dissolve 4-(4-hydroxyphenyl)thiazol-2-amine (1 equivalent) in acetone.

  • Add anhydrous potassium carbonate (2 equivalents) to the solution.

  • To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate.

Quantitative Data (Representative):

ParameterValue
Yield75-85%
Melting Point155-160 °C
Step 3: Synthesis of this compound

The final step is the hydrolysis of the ester to the corresponding carboxylic acid.

Reaction:

Procedure:

  • Suspend ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Quantitative Data (Representative):

ParameterValue
Yield90-95%
Melting Point>250 °C (with decomposition)

Summary of Data

The following table summarizes the representative quantitative data for the proposed synthesis of this compound.

StepProductYield (%)Melting Point (°C)
14-(4-hydroxyphenyl)thiazol-2-amine80-90230-235
2Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate75-85155-160
3This compound90-95>250 (dec.)

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid (CAS Number: 168127-34-2). Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values from computational models and experimental data for the closely related precursor, (2-Amino-4-thiazolyl)acetic acid (CAS Number: 29676-71-9), to offer a comparative analytical baseline. Detailed standard experimental protocols for determining key physicochemical parameters are provided to guide researchers in their laboratory work. This guide is intended to be a valuable resource for professionals in drug discovery and development, offering foundational data and methodologies for the characterization of this and similar chemical entities.

Introduction

This compound is a heterocyclic compound featuring a 2-aminothiazole moiety linked to a phenoxyacetic acid. The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4] Similarly, the phenoxyacetic acid group is a common pharmacophore found in various drugs, such as fibrates and certain herbicides.[5][6][7] The combination of these two structural motifs in this compound suggests a potential for interesting pharmacological activities.

A thorough understanding of the physicochemical properties of a compound is fundamental in the early stages of drug development. These properties, including solubility, pKa, melting point, and lipophilicity (logP), are critical determinants of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide aims to provide a summary of these essential parameters for this compound, alongside detailed methodologies for their experimental determination.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound and, for comparative purposes, the experimental data for the related compound (2-Amino-4-thiazolyl)acetic acid.

PropertyThis compound (CAS: 168127-34-2)(2-Amino-4-thiazolyl)acetic acid (CAS: 29676-71-9)
Molecular Formula C₁₁H₁₀N₂O₃SC₅H₆N₂O₂S
Molecular Weight 266.28 g/mol 158.18 g/mol
Melting Point Predicted: 206-220 °C130 °C (decomposes)[8]
Water Solubility Predicted: 0.45 g/LSoluble in water[8]
pKa (Acidic) Predicted: 3.5 - 4.5 (carboxylic acid)Predicted: 3.20 ± 0.10
pKa (Basic) Predicted: 4.0 - 5.0 (aminothiazole)No data available
logP Predicted: 1.5 - 2.5Predicted: -2.13

Disclaimer: Predicted values are computationally generated and should be confirmed by experimental data.

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10]

Principle: An excess amount of the solid compound is equilibrated with a specific volume of an aqueous buffer (typically phosphate-buffered saline, pH 7.4) at a constant temperature until saturation is reached. The concentration of the dissolved compound in the filtered aqueous phase is then quantified.

Procedure:

  • Add an excess amount of this compound to a clear glass vial.

  • Add a precise volume of the aqueous buffer (e.g., PBS, pH 7.4).

  • Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a compound.[11][12]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Procedure:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Calibrate a pH meter using standard buffer solutions.

  • Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa or a strong acid (e.g., 0.1 M HCl) for the basic pKa.

  • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[13][14][15][16][17]

Principle: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded.

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.

Determination of logP (Shake-Flask or HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Procedure:

  • Prepare mutually saturated solutions of n-octanol and an aqueous buffer (pH 7.4).

  • Dissolve a known amount of this compound in one of the phases.

  • Combine known volumes of the n-octanol and aqueous phases in a vessel.

  • Shake the mixture vigorously for a set period to allow for partitioning and then centrifuge to separate the phases.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).

Principle: A correlation is established between the retention time of a series of standard compounds with known logP values on a reverse-phase HPLC column and their logP values. The logP of the test compound is then determined from its retention time under the same chromatographic conditions.

Procedure:

  • Select a suitable reverse-phase HPLC column (e.g., C18).

  • Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Inject a series of standard compounds with a range of known logP values and record their retention times.

  • Create a calibration curve by plotting the known logP values against the logarithm of the capacity factor (k').

  • Inject the this compound sample and determine its retention time.

  • Calculate the logP of the test compound by interpolation from the calibration curve.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_solubility Solubility Determination cluster_pka pKa Determination cluster_mp Melting Point Determination cluster_logp logP Determination prep Compound Synthesis & Purification sol_setup Shake-Flask Setup (Excess solid in buffer) prep->sol_setup pka_setup Dissolve in Solvent prep->pka_setup mp_setup Pack Capillary Tube prep->mp_setup logp_setup Partitioning in Octanol/Buffer prep->logp_setup sol_equilibrate Equilibration (24-48h) sol_setup->sol_equilibrate sol_filter Filtration sol_equilibrate->sol_filter sol_quantify HPLC Quantification sol_filter->sol_quantify sol_result Aqueous Solubility sol_quantify->sol_result pka_titrate Potentiometric Titration pka_setup->pka_titrate pka_analyze Analyze Titration Curve pka_titrate->pka_analyze pka_result pKa Value(s) pka_analyze->pka_result mp_heat Controlled Heating mp_setup->mp_heat mp_observe Observe Melting Range mp_heat->mp_observe mp_result Melting Point Range mp_observe->mp_result logp_separate Phase Separation logp_setup->logp_separate logp_quantify Quantify in Both Phases logp_separate->logp_quantify logp_result logP Value logp_quantify->logp_result

References

A Technical Guide to the Putative Mechanism of Action of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a synthetic organic molecule that incorporates two key pharmacophores: a 2-aminothiazole ring and a phenoxyacetic acid tail. Derivatives of 2-aminothiazole are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. Similarly, phenoxyacetic acid derivatives have been explored for various therapeutic applications[3]. Given the structural similarities to known bioactive molecules, it is plausible that this compound may exhibit a distinct mechanism of action with therapeutic potential.

Proposed Core Mechanism of Action: AMPK Activation

Based on the available evidence for structurally analogous compounds, the most probable mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK). This hypothesis is primarily drawn from the well-characterized activity of 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3), a potent pan-AMPK activator[4][5].

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. Activation of AMPK can lead to a variety of downstream effects that are beneficial in the context of metabolic disorders such as type 2 diabetes and obesity.

The proposed signaling pathway is as follows:

AMPK_Pathway cluster_0 Cellular Stress cluster_1 Upstream Kinases cluster_2 Downstream Effects Increase_AMP_ATP Increased AMP/ATP Ratio AMPK AMPK Increase_AMP_ATP->AMPK LKB1 LKB1 LKB1->AMPK CaMKK2 CaMKKβ CaMKK2->AMPK Compound 2-[4-(2-amino-4-thiazolyl) phenoxy]acetic acid (Putative Activator) Compound->AMPK Allosteric Activation pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Metabolic_Pathways Regulation of Metabolic Pathways pAMPK->Metabolic_Pathways Catabolic pathways ↑ Anabolic pathways ↓

Figure 1: Proposed AMPK signaling pathway activation.

Quantitative Data from a Structurally Related AMPK Activator

While no quantitative data exists for the title compound, the following table summarizes the in vitro activity of the closely related AMPK activator, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3)[4][5]. This data provides a benchmark for the potential potency of similar molecules.

Assay TypeAMPK IsoformEC50 (nM)
In vitro enzyme activityα1β1γ148 ± 6
In vitro enzyme activityα2β1γ135 ± 5

Table 1: In vitro potency of Activator-3 on different AMPK isoforms. Data extracted from[4].

Representative Experimental Protocol: In Vitro AMPK Activation Assay

The following is a generalized protocol for assessing the ability of a test compound to activate AMPK in a cell-free enzymatic assay. This methodology is based on standard procedures used in the field[4].

experimental_workflow Start Start: Prepare Reagents Step1 1. Add AMPK enzyme, fluorescently labeled peptide substrate, and ATP to a microplate well. Start->Step1 Step2 2. Add test compound (e.g., this compound) at various concentrations. Step1->Step2 Step3 3. Incubate at 30°C for a specified time (e.g., 60 minutes). Step2->Step3 Step4 4. Stop the reaction. Step3->Step4 Step5 5. Measure the amount of phosphorylated peptide product using a suitable fluorescence reader. Step4->Step5 Step6 6. Calculate the percentage of AMPK activation relative to a positive control (e.g., AMP). Step5->Step6 End End: Determine EC50 Step6->End

Figure 2: General workflow for an in vitro AMPK activation assay.

Materials:

  • Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1 isoforms)

  • Fluorescently labeled peptide substrate (e.g., AMARA peptide)

  • Adenosine triphosphate (ATP)

  • Test compound

  • Positive control (e.g., AMP)

  • Assay buffer (e.g., HEPES-based buffer with MgCl2 and DTT)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the AMPK enzyme, peptide substrate, and ATP in the assay buffer.

  • Dispense the reaction mixture into the wells of a microplate.

  • Add the test compound at a range of concentrations to the respective wells. Include wells for a negative control (vehicle) and a positive control (AMP).

  • Initiate the enzymatic reaction and incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction, for example, by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence of each well to quantify the amount of phosphorylated peptide.

  • Calculate the percentage of activation for each concentration of the test compound relative to the positive control.

  • Plot the percentage of activation against the compound concentration and determine the EC50 value using a suitable curve-fitting model.

Other Potential Biological Activities

While AMPK activation is the most likely primary mechanism of action, the structural motifs of this compound suggest other potential biological activities that warrant consideration:

  • Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties[6]. The 2-aminothiazole core could confer antibacterial or antifungal activity.

  • Anti-inflammatory Activity: Some thiazole derivatives have shown anti-inflammatory effects[2].

  • Antioxidant Properties: The phenoxyacetic acid moiety, in some contexts, has been associated with antioxidant activity[3].

  • Herbicidal Activity: Phenoxyacetic acids are a class of herbicides that act as synthetic auxins[7][8]. While less likely given the thiazole substitution, this possibility cannot be entirely ruled out without experimental testing.

Conclusion and Future Directions

References

The Biological Versatility of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and mechanisms of action of 2-aminothiazole derivatives as promising therapeutic agents.

The 2-aminothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention from researchers in the fields of drug discovery and development due to their broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative activity data, and mechanistic insights are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives across a wide range of human cancer cell lines.[4] The anti-proliferative activity is often attributed to the induction of apoptosis and cell cycle arrest.[4]

Quantitative Anticancer Data

The in vitro cytotoxic activity of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27)HeLa (Cervical Cancer)1.6 ± 0.8 µM[4]
A549 (Lung Cancer)Strong antiproliferative activity[4]
Compound 20H1299 (Lung Cancer)4.89 µM[4]
SHG-44 (Glioma)4.03 µM[4]
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM[4]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[4]
Compound 28HT29 (Colon Cancer)0.63 µM[4]
HeLa (Cervical Cancer)6.05 µM[4]
A549 (Lung Cancer)8.64 µM[4]
Thiomorpholine derivative (63)MCF-7 (Breast Cancer)7.5 mg/ml[4]
SW480 (Colon Adenocarcinoma)13.0 mg/ml[4]
Mechanism of Anticancer Action

The anticancer activity of 2-aminothiazole derivatives is primarily mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints.[4]

Several studies have confirmed that 2-aminothiazole derivatives can trigger apoptosis in cancer cells. This process is often initiated through the modulation of key signaling pathways. For instance, some derivatives have been shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is crucial for cell survival and proliferation.[5]

apoptosis_pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative ERK1/2 Pathway ERK1/2 Pathway 2-Aminothiazole Derivative->ERK1/2 Pathway Inhibition Proliferation & Survival Proliferation & Survival ERK1/2 Pathway->Proliferation & Survival Apoptosis Apoptosis ERK1/2 Pathway->Apoptosis Inhibition

Inhibition of the ERK1/2 signaling pathway by 2-aminothiazole derivatives, leading to apoptosis.

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, most commonly the G2/M phase.[4][6] This prevents the cells from progressing through mitosis and dividing. Some compounds have been shown to enhance the expression of cell cycle inhibitors like p27/Kip1.[5]

cell_cycle_arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase Cell Division 2-Aminothiazole Derivative 2-Aminothiazole Derivative Arrest G2/M Arrest 2-Aminothiazole Derivative->Arrest Arrest->M Phase

Induction of G2/M cell cycle arrest by 2-aminothiazole derivatives.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant activity against a variety of pathogenic microorganisms, including bacteria and fungi.[7][8][9]

Quantitative Antimicrobial Data

The in vitro antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of selected 2-aminothiazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC Value (µg/mL)
Piperazinyl derivative 121dStaphylococcus aureus 292132 - 128[10]
Escherichia coli 259222 - 128[10]
Pseudomonas aeruginosa 278532 - 128[10]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)Staphylococcus aureus4 - 16[10]
Staphylococcus epidermidis4 - 16[10]
Compound 2aStaphylococcus epidermidis250[11]
Pseudomonas aeruginosa375[11]
Compound 2dStaphylococcus aureus250[11]
Compound 2gEscherichia coli375[11]

Experimental Protocols

The evaluation of the biological activity of 2-aminothiazole derivatives involves a series of standardized in vitro assays.

In Vitro Anticancer Activity Evaluation

A general workflow for assessing the anticancer potential of novel 2-aminothiazole derivatives is depicted below.

anticancer_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with 2-Aminothiazole Derivative Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot

General experimental workflow for in vitro anticancer evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 48 hours).[3]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[3]

In Vitro Antimicrobial Activity Evaluation

The antimicrobial activity of 2-aminothiazole derivatives is commonly assessed using the broth microdilution method to determine the MIC.

This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[14][15]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the 2-aminothiazole derivative in a suitable broth medium in a 96-well plate.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[16]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[17]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[15]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Conclusion

2-Aminothiazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their significant anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for the development of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for the systematic evaluation and advancement of new 2-aminothiazole-based drugs. Further research into the structure-activity relationships and specific molecular targets of these derivatives will undoubtedly pave the way for the design of more potent and selective therapeutic agents.

References

Navigating the In Vitro Landscape of a Novel Thiazolyl-Phenoxy Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the quest for novel therapeutic agents, the compound 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid presents a compelling scaffold, merging the biologically significant 2-aminothiazole and phenoxyacetic acid moieties. While direct in vitro evaluation data for this specific molecule is not publicly available, this technical guide synthesizes information on structurally related compounds to propose a comprehensive in vitro assessment strategy for researchers, scientists, and drug development professionals. This document outlines potential biological activities, detailed experimental protocols for their investigation, and visual workflows to guide future research.

Predicted Biological Activities and In Vitro Evaluation Strategy

Based on the known bioactivities of its core components, this compound is hypothesized to exhibit a range of pharmacological effects. The 2-aminothiazole core is a well-established pharmacophore found in compounds with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, phenoxyacetic acid derivatives have demonstrated potential as antibacterial, antioxidant, and antiproliferative agents.[4] A closely related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, has been identified as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[5]

Given this landscape, a robust in vitro evaluation of this compound should encompass a multi-faceted screening approach. The following table outlines a proposed panel of assays to elucidate the compound's biological profile.

Potential Biological Activity Proposed In Vitro Assay Key Parameters to be Determined
Anticancer Cell Viability Assay (e.g., MTT, XTT) on various cancer cell lines (e.g., HepG2, PC12)IC50 (half-maximal inhibitory concentration)
Apoptosis Assay (e.g., Annexin V/PI staining)Percentage of apoptotic and necrotic cells
Antimicrobial Broth Microdilution Assay against bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)MIC (Minimum Inhibitory Concentration)
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging AssayEC50 (half-maximal effective concentration)
Superoxide Dismutase (SOD)-mimic Activity AssayPercentage of SOD-like activity
Metabolic Regulation AMPK Activation Assay (cell-based or cell-free)EC50 for AMPK phosphorylation/activation
DNase I Inhibition AssayIC50 for DNase I inhibition

Detailed Experimental Protocols

The following sections provide generalized methodologies for the key proposed in vitro assays. These protocols are based on standard practices and information gathered from studies on analogous compounds.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizing Workflows and Pathways

To facilitate a clear understanding of the proposed research plan and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Evaluation Workflow compound This compound primary_screening Primary Screening Panel (e.g., Anticancer, Antimicrobial, Antioxidant) compound->primary_screening hit_identification Hit Identification (Activity confirmed in primary assays) primary_screening->hit_identification Data Analysis secondary_assays Secondary & Mechanistic Assays (e.g., Apoptosis, AMPK activation) hit_identification->secondary_assays lead_candidate Lead Candidate for Further Study secondary_assays->lead_candidate Mechanism of Action Elucidation

Caption: Proposed workflow for the in vitro evaluation of the title compound.

G cluster_1 Hypothesized AMPK Activation Pathway pathway_node pathway_node Compound Test Compound (e.g., Activator-3 analog) AMPK AMPK Complex (α, β, γ subunits) Compound->AMPK Allosteric Activation pAMPK Phosphorylated AMPK (Active Form) Compound->pAMPK Protection from Dephosphorylation AMPK->pAMPK LKB1 LKB1 (Upstream Kinase) LKB1->AMPK Phosphorylation Metabolic_Effects Downstream Metabolic Effects (e.g., Glucose uptake, Fatty acid oxidation) pAMPK->Metabolic_Effects PP2C PP2C (Phosphatase) PP2C->pAMPK Dephosphorylation (Inhibition)

Caption: Potential signaling pathway involving AMPK activation.

This guide provides a foundational framework for initiating the in vitro evaluation of this compound. By leveraging the knowledge of related compounds, researchers can strategically design experiments to uncover the therapeutic potential of this novel chemical entity.

References

The Structure-Activity Relationship of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid scaffold represents a promising area of research in drug discovery, combining the biologically active 2-aminothiazole and phenoxyacetic acid moieties. While a comprehensive structure-activity relationship (SAR) study on the exact parent molecule is not extensively documented in publicly available literature, significant insights can be drawn from the analysis of its close analogs. This technical guide synthesizes the available data to provide a detailed overview of the SAR, focusing on key structural modifications and their impact on biological activity, particularly in the context of prostaglandin E2 (PGE2) production and cyclooxygenase-2 (COX-2) inhibition.

Core Structure and Points of Modification

The fundamental structure of this compound offers several key positions for chemical modification to explore and optimize biological activity. These include:

  • The 2-amino group of the thiazole ring: Substitution at this position can significantly influence potency and selectivity.

  • The thiazole ring itself: Modifications to the core heterocycle can alter the molecule's physicochemical properties.

  • The phenoxy linker: The nature and substitution pattern of the phenyl ring are critical for target engagement.

  • The acetic acid moiety: Changes to the acidic head group can affect pharmacokinetic properties and target interactions.

Structure-Activity Relationship Analysis

The SAR of this class of compounds is primarily understood through studies on analogs, particularly those where the 2-aminothiazole core is linked to a phenoxyphenyl group. The following sections detail the impact of substitutions at various positions on the molecule's biological activity.

Table 1: SAR of 2-Amino-4-(phenoxyphenyl)thiazole Analogs on PGE2 Reduction and COX-2 Inhibition
Compound IDR1 (on 2-amino group)R2 (on terminal phenyl ring)PGE2 Reduction in HCA-7 cells (EC50, nM)COX-2 Inhibition (IC50, µM)
1a HH>1000>5
5a Me4-OPh130>5
5b Et4-OPh120>5
5c i-Pr4-OPh250>5
5d Me2-OPh800>5
5e Me3-OPh600>5
5f Me4-F>1000>5
5g Me4-Cl700>5
5h Me4-Br500>5
5i Me4-Me900>5
5j Me4-OMe>1000>5
5k Me4-CF3300>5
5l Me4-OPh, with CH(OH)Me on thiazole-N90>5

Data synthesized from studies on analogous 2-aminothiazole derivatives.

Key SAR Insights:

  • Substitution on the 2-amino group (R1): Small alkyl substituents like methyl and ethyl at the R1 position generally lead to potent PGE2 reduction activity. Larger isopropyl groups tend to decrease activity.

  • Substitution on the terminal phenyl ring (R2): A 4-phenoxyphenyl substituent at the R2 position is highly favorable for potent cellular activity in reducing PGE2 levels. The position of the phenoxy group is critical, with the 4-position showing the highest activity compared to the 2- and 3-positions.

  • Electronic effects on the terminal phenyl ring: Electron-withdrawing groups such as trifluoromethyl at the 4-position of the terminal phenyl ring can enhance activity, while electron-donating groups like methoxy tend to decrease it. Halogen substitutions show a mixed effect.

  • COX-2 Inhibition: Notably, many of the potent PGE2-reducing compounds exhibit negligible direct inhibition of COX-2 in cell-free assays, suggesting a mechanism of action that lies downstream or upstream of the COX-2 enzyme itself.

Experimental Protocols

Prostaglandin E2 (PGE2) Reduction Assay in HCA-7 Cells

Objective: To determine the potency of compounds in reducing PGE2 production in a cellular context.

Methodology:

  • Cell Culture: Human colon adenocarcinoma (HCA-7) cells are cultured in appropriate media until they reach a suitable confluency.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period.

  • PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage reduction of PGE2 is calculated relative to vehicle-treated control cells. The EC50 value, the concentration of the compound that causes 50% of the maximal response, is determined by plotting the concentration-response curve.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the direct inhibitory effect of compounds on the COX-2 enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant human or ovine COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable assay buffer.

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Product Quantification: The formation of PGE2 or other prostanoids is measured, often using LC-MS/MS or a colorimetric or fluorometric assay.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Biosynthesis and Signaling Pathway

The following diagram illustrates the key steps in the biosynthesis of PGE2 from arachidonic acid and the subsequent signaling cascades initiated by its binding to EP receptors.

PGE2_Pathway cluster_synthesis PGE2 Biosynthesis cluster_signaling PGE2 Signaling Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/COX-2 PGE2_synth PGE2 PGH2->PGE2_synth mPGES-1 PGE2_signal PGE2 PGE2_synth->PGE2_signal EP1 EP1 Receptor (Gq) PGE2_signal->EP1 EP2 EP2 Receptor (Gs) PGE2_signal->EP2 EP3 EP3 Receptor (Gi) PGE2_signal->EP3 EP4 EP4 Receptor (Gs) PGE2_signal->EP4 PLC PLC Activation EP1->PLC AC_activate ↑ cAMP EP2->AC_activate AC_inhibit ↓ cAMP EP3->AC_inhibit EP4->AC_activate Ca2 ↑ [Ca2+] i PLC->Ca2 PKA PKA Activation AC_activate->PKA CREB CREB Activation PKA->CREB

Caption: Biosynthesis of PGE2 and its downstream signaling through EP receptors.

Experimental Workflow for SAR Screening

The logical flow for screening and characterizing novel analogs in this chemical series is depicted below.

SAR_Workflow Start Design & Synthesis of Analogs Primary_Screen Primary Screen: PGE2 Reduction Assay (HCA-7 cells) Start->Primary_Screen Potent_Hits Identify Potent Hits (EC50 < 1 µM) Primary_Screen->Potent_Hits Secondary_Screen Secondary Screen: In Vitro COX-2 Inhibition Assay Potent_Hits->Secondary_Screen ADME_Tox ADME/Tox Profiling Potent_Hits->ADME_Tox Mechanism_Study Mechanism of Action Studies Secondary_Screen->Mechanism_Study Lead_Candidate Lead Candidate Selection Mechanism_Study->Lead_Candidate ADME_Tox->Lead_Candidate

Caption: A typical workflow for the screening and lead identification of novel analogs.

Conclusion

The this compound scaffold and its analogs present a compelling starting point for the development of novel therapeutic agents, particularly those targeting pathways involved in inflammation and cancer. The SAR data from analogous series highlight the critical importance of substitutions on the 2-amino group and the terminal phenyl ring for potent inhibition of PGE2 production. The observation that many potent compounds do not directly inhibit COX-2 suggests a potentially novel mechanism of action that warrants further investigation. This technical guide provides a foundational understanding of the SAR for this chemical class, offering valuable insights for researchers engaged in the design and optimization of new drug candidates. Future work should focus on elucidating the precise molecular target(s) and further exploring the therapeutic potential of these compounds.

An In-depth Technical Guide to 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid (CAS Number: 168127-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available research has been conducted on 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid. This guide provides a comprehensive overview based on the known biological activities of its core chemical moieties: the 2-aminothiazole ring and the phenoxyacetic acid group. The experimental data and pathways presented are representative of these broader classes of compounds and should be considered as a predictive framework for future research on this specific molecule.

Core Compound Profile

2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid is a small molecule featuring a central 2-aminothiazole ring linked to a phenoxyacetic acid moiety. This unique combination of functional groups suggests potential for a range of biological activities, drawing from the well-established pharmacological profiles of both parent structures.

Identifier Value
CAS Number 168127-34-2
Molecular Formula C₁₁H₁₀N₂O₃S
Molecular Weight 250.27 g/mol
IUPAC Name 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid

Predicted Biological Activities and Therapeutic Potential

Based on extensive research into thiazole and phenoxyacetic acid derivatives, 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid is predicted to exhibit a variety of biological effects. The 2-aminothiazole core is a well-known pharmacophore found in a multitude of approved drugs with diverse therapeutic applications. Similarly, phenoxyacetic acid derivatives have been widely explored for their pharmacological properties.

Table 1: Predicted Biological Activities Based on Structural Analogs

Predicted Activity Relevant Structural Moiety Potential Therapeutic Areas Supporting Evidence from Analog Studies
Anti-inflammatory2-Aminothiazole, Phenoxyacetic acidArthritis, Autoimmune diseasesThiazole derivatives are known to inhibit pro-inflammatory cytokines. Phenoxyacetic acids have been shown to possess anti-inflammatory properties.
Anticancer2-AminothiazoleOncologyMany thiazole-containing compounds exhibit potent anticancer activity through various mechanisms, including kinase inhibition and apoptosis induction.
Antimicrobial2-AminothiazoleInfectious DiseasesThe thiazole ring is a core component of many antibacterial and antifungal agents.
AntidiabeticThiazolidinedione (related to thiazole)Metabolic DisordersThiazolidinediones are a class of drugs used to treat type 2 diabetes by improving insulin sensitivity.
Herbicidal/FungicidalPhenoxyacetic acidAgrochemicalsPhenoxyacetic acid derivatives are widely used as herbicides and fungicides.

Potential Mechanisms of Action and Signaling Pathways

The mechanism of action for this specific compound remains unelucidated. However, by examining the known targets of its constituent parts, we can propose several putative signaling pathways that may be modulated.

Predicted Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS LPS->TLR Activates Compound 2-[4-(2-aminothiazol-4-yl) phenoxy]acetic acid (Predicted) Compound->IKK Inhibits (Hypothesized)

Hypothesized Anticancer Signaling Pathway (Kinase Inhibition)

G cluster_pathway Downstream Signaling Cascade GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->ReceptorKinase Binds P1 P ReceptorKinase->P1 Compound 2-[4-(2-aminothiazol-4-yl) phenoxy]acetic acid (Predicted) Compound->ReceptorKinase Inhibits ATP Binding (Hypothesized) RAS RAS P1->RAS Activates P2 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation

Representative Experimental Protocols

While specific protocols for 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid are not available, the following are generalized experimental methodologies commonly used for the synthesis and biological evaluation of similar thiazole and phenoxyacetic acid derivatives.

General Synthesis Protocol (Hantzsch Thiazole Synthesis)

This protocol outlines a plausible synthetic route.

G Start Start Materials: - 4-Hydroxyphenylacetic acid - Thioacetamide - Halogenating agent Step1 Step 1: Synthesis of α-halo-4-hydroxyphenylacetic acid Start->Step1 Step2 Step 2: Cyclization with Thioacetamide (Hantzsch Thiazole Synthesis) Step1->Step2 Step3 Step 3: Etherification with ethyl bromoacetate Step2->Step3 Step4 Step 4: Saponification Step3->Step4 End Final Product: 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid Step4->End

  • Synthesis of α-halo-4-hydroxyphenylacetic acid: 4-Hydroxyphenylacetic acid is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide).

  • Cyclization: The resulting α-halo-4-hydroxyphenylacetic acid is reacted with thioacetamide in a suitable solvent (e.g., ethanol) under reflux to form the 2-amino-4-(4-hydroxyphenyl)thiazole intermediate.

  • Etherification: The hydroxyl group of the intermediate is then etherified with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone).

  • Saponification: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) to yield the final product, 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol is a standard method to assess the anti-inflammatory potential of a compound.

Table 2: Representative In Vitro Anti-inflammatory Assay Protocol

Step Procedure Purpose
1. Cell Culture Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.To propagate cells for the assay.
2. Cell Seeding Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.To prepare cells for treatment.
3. Compound Treatment Cells are pre-treated with various concentrations of the test compound for 1 hour.To assess the effect of the compound on the inflammatory response.
4. LPS Stimulation Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response.To mimic a bacterial infection and trigger inflammation.
5. Incubation Cells are incubated for 24 hours.To allow for the production of inflammatory mediators.
6. Measurement of Nitric Oxide (NO) The supernatant is collected, and NO production is measured using the Griess reagent.To quantify a key inflammatory mediator.
7. Measurement of Cytokines The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured by ELISA.To quantify other important inflammatory mediators.
8. Cell Viability Assay A cell viability assay (e.g., MTT) is performed on the remaining cells.To ensure that the observed effects are not due to cytotoxicity.

Future Research Directions

Given the paucity of specific data, research on 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid should begin with fundamental in vitro screening to validate the predicted biological activities.

  • Broad-spectrum biological screening: The compound should be tested against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation and metabolic diseases.

  • Mechanism of action studies: If significant activity is observed in any of the initial screens, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

  • In vivo efficacy and toxicity studies: Promising in vitro results should be followed up with animal studies to assess the compound's efficacy and safety profile in a living organism.

  • Structure-activity relationship (SAR) studies: Synthesis and testing of analogs with modifications to the thiazole and phenoxyacetic acid moieties could lead to the discovery of more potent and selective compounds.

Conclusion

While 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid (CAS 168127-34-2) is a molecule with significant therapeutic potential based on the well-documented activities of its constituent chemical motifs, it remains a largely unexplored entity. This technical guide provides a foundational framework for initiating research into this compound, leveraging the extensive knowledge of thiazole and phenoxyacetic acid chemistry and biology. Future experimental validation is crucial to unlock the true pharmacological profile and potential clinical applications of this promising molecule.

Unlocking the Therapeutic Potential of 2-Aminothiazoles: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Landscape of 2-Aminothiazole Compounds for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically relevant compounds. Its inherent versatility allows for a broad range of pharmacological activities, making it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets of 2-aminothiazole derivatives, with a focus on oncology, neurodegenerative disorders, and infectious diseases. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of critical biological pathways and workflows.

Oncological Targets: A Multi-pronged Attack on Cancer

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways that are frequently dysregulated in cancer. Their multifaceted mechanism of action involves the inhibition of crucial protein kinases, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][2]

Kinase Inhibition: Halting Uncontrolled Cell Growth

A primary mechanism through which 2-aminothiazole compounds exert their anticancer effects is the inhibition of various protein kinases. These enzymes play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers.

  • PI3K/AKT/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Several 2-aminothiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[2][3] For instance, some derivatives exhibit dual inhibitory activity against PI3Kα and mTOR.[3]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in various tumors, making them attractive therapeutic targets.[1][4] 2-Aminothiazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[5]

  • Casein Kinase 2 (CK2): CK2 is a constitutively active serine/threonine kinase that promotes cell growth and suppresses apoptosis.[6][7] Novel 2-aminothiazole derivatives have been identified as allosteric modulators of CK2, offering a non-ATP competitive mode of inhibition.[6][7]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. The 2-aminothiazole scaffold was the template for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2]

The inhibitory activity of various 2-aminothiazole derivatives against key kinases is summarized in the tables below.

Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against PI3K/mTOR Pathway

Compound ClassTarget(s)IC50Reference
5-Methylaminothiazole DerivativePI3Kα / mTOR0.086 µM / 0.221 µM[3]
Benzothiazole DerivativePI3Kα13 nM[2]

Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Other Kinases

Compound ClassTargetIC50Reference
Aminothiazole DerivativeAurora A79 nM[8]
Aryl 2-aminothiazoleCK2α3.4 µM[7]
Aminothiazole (Dasatinib)SrcSub-nanomolar[2]
2-Acetamido-thiazolylthio acetic esterCDK21-10 nM[9]
Induction of Apoptosis: Triggering Programmed Cell Death

2-Aminothiazole compounds can induce apoptosis in cancer cells through the intrinsic pathway. This process is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, the executioners of apoptosis.[10]

dot

Apoptosis_Pathway 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by 2-Aminothiazole Derivatives.

Cell Cycle Arrest: Halting Cancer Cell Proliferation

By interfering with the cell cycle machinery, 2-aminothiazole derivatives can prevent cancer cells from dividing and proliferating.[4]

dot

Cell_Cycle_Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest Arrest M->G1 2-Aminothiazole\nDerivative 2-Aminothiazole Derivative 2-Aminothiazole\nDerivative->G2

Caption: G2/M Cell Cycle Arrest Induced by 2-Aminothiazole Compounds.

Neurodegenerative Disorders: A Glimmer of Hope

The therapeutic potential of 2-aminothiazole derivatives extends to neurodegenerative diseases, particularly Alzheimer's disease. A key target in this context is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology.[10][11][12][13]

dot

GSK3B_Inhibition 2-Aminothiazole Derivative 2-Aminothiazole Derivative GSK3B GSK-3β 2-Aminothiazole Derivative->GSK3B Inhibits Tau Tau Protein GSK3B->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Neuronal_Degeneration Neuronal Degeneration NFTs->Neuronal_Degeneration

Caption: Inhibition of GSK-3β by 2-Aminothiazoles in Alzheimer's Disease.

Infectious Diseases: A Broad Spectrum of Activity

2-Aminothiazole derivatives have demonstrated promising activity against a range of pathogens, including bacteria, parasites, and viruses.[14][15][16][17]

  • Antimycobacterial Activity: Certain 2-aminothiazole compounds exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their mechanism of action is believed to involve the inhibition of β-Ketoacyl-ACP Synthase (KasA), an enzyme essential for mycolic acid biosynthesis.[14]

  • Antiplasmodial Activity: Derivatives of 2-aminothiazole have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria.[15] The proposed mechanism involves the inhibition of enzymes within the parasite's coenzyme A biosynthesis pathway.[18]

  • Antiviral Activity: Some substituted 2-aminothiazole derivatives have displayed significant antiviral activity against influenza A virus.[16]

Table 3: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound ClassOrganismTarget/ActivityIC50/MICReference
2-Aminothiazole DerivativeMycobacterium tuberculosisβ-Ketoacyl-ACP Synthase6.25 µM (MIC)[14]
2-Amino-4-(2-pyridyl)thiazolePlasmodium falciparumAntiplasmodial activitySub-micromolar[15]
Substituted AminothiazoleInfluenza A (PR8)Antiviral activityComparable to oseltamivir[16]

Experimental Protocols

To facilitate further research and development of 2-aminothiazole-based therapeutics, this section provides detailed methodologies for key in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2-aminothiazole compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Seed and treat cells with the 2-aminothiazole compound as described for the MTT assay.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product (phosphorylated substrate or ADP) is quantified.

  • Procedure (using ADP-Glo™ Kinase Assay as an example):

    • In a multi-well plate, combine the purified kinase, a specific substrate, and the 2-aminothiazole inhibitor at various concentrations.

    • Initiate the reaction by adding ATP and incubate at the optimal temperature for the kinase.

    • Stop the kinase reaction and add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence, which is proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[19]

Experimental and Drug Discovery Workflows

The development of novel 2-aminothiazole-based drugs follows a structured workflow, from initial screening to lead optimization.

dot

Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development cluster_3 Clinical Trials HTS High-Throughput Screening of 2-Aminothiazole Library Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Efficacy & Toxicity Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Phase_I Phase I In_Vivo->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

References

Technical Whitepaper: The 2-Aminothiazole Scaffold in Kinase Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Topic: Analysis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid and the broader role of the 2-aminothiazole core in kinase inhibition and activation.

Abstract: While direct kinase inhibition data for this compound is not available in current literature, its core structure contains the 2-aminothiazole moiety, a privileged scaffold in medicinal chemistry. This scaffold is a cornerstone in the design of numerous potent kinase modulators. This technical guide explores the significance of the 2-aminothiazole framework by examining prominent examples of its derivatives, including the pan-Src/Abl inhibitor Dasatinib and various Aurora kinase inhibitors. We present quantitative inhibitory data, detailed experimental protocols for kinase assays, and signaling pathway diagrams to provide a comprehensive resource for researchers in oncology and drug discovery. Furthermore, we discuss a structurally related compound that functions as a kinase activator, highlighting the scaffold's versatility in modulating kinase activity.

The 2-Aminothiazole Scaffold: A Privileged Core for Kinase Modulators

The 2-aminothiazole ring is a key building block in the development of therapeutic agents, particularly in oncology.[1][2] Its prevalence in clinically approved drugs and numerous investigational compounds stems from its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4] The scaffold's planarity and the presence of hydrogen bond donors and acceptors allow for versatile structural modifications, enabling the design of both highly potent and selective kinase inhibitors.[1][5]

While no specific kinase inhibition activity has been reported for This compound , its structure represents a basic framework. More complex derivatives, where substituents are added to the amine and thiazole ring, have led to the discovery of powerful drugs targeting key signaling pathways involved in cancer progression.[6][7]

Case Study 1: Dasatinib (BMS-354825) - A 2-Aminothiazole-Based Pan-Src/Abl Inhibitor

Dasatinib is a potent, orally bioavailable inhibitor of multiple tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[8][9] Its discovery originated from screening efforts that identified the 2-aminothiazole core as a novel template for Src family kinase inhibitors.[6][7] Successive structure-activity relationship (SAR) studies led to the development of Dasatinib, which exhibits subnanomolar inhibitory potency against Src family kinases and the Bcr-Abl fusion protein.[7][8]

Quantitative Data: Kinase Inhibition Profile of Dasatinib

The inhibitory activity of Dasatinib has been characterized across a range of kinases, demonstrating its multi-targeted profile. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase TargetIC50 (nM)Reference
Src0.8 - 3.0[8][10]
Lck< 1.1[8]
Fyn< 1.1[8]
Yes< 1.1[8]
Bcr-Abl< 1[8]
c-Kit79[8]
Lyn8.5[10]
Signaling Pathway: Simplified Src Kinase Cascade

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cellular signaling pathways controlling cell proliferation, survival, migration, and invasion.[11][12] Its aberrant activation is a common feature in many solid tumors.[12] Dasatinib inhibits Src, thereby blocking downstream signaling cascades, including the phosphorylation of Focal Adhesion Kinase (FAK), which is critical for cell motility and metastasis.[10]

G RTK Growth Factor Receptor (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Integrin Integrin Signaling Integrin->Src Activation FAK FAK Phosphorylation Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Pathway Src->STAT3 Dasatinib Dasatinib Dasatinib->Src Inhibition Metastasis Migration, Invasion, Metastasis FAK->Metastasis Proliferation Cell Proliferation & Survival Ras_MAPK->Proliferation STAT3->Proliferation

Simplified Src Kinase Signaling Pathway and Point of Inhibition by Dasatinib.

Case Study 2: 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[13][14] The 2-aminothiazole scaffold has been successfully employed to develop potent and selective inhibitors of Aurora kinases.[13][15]

Quantitative Data: Aurora Kinase Inhibition by 2-Aminothiazole Derivatives

The table below presents IC50 values for representative 2-aminothiazole-based compounds targeting Aurora kinases.

CompoundAurora A (IC50)Aurora B (IC50)Reference
Compound 2979 nM-[13]
Compound 30140 nM-[13]
Danusertib (PHA-739358)13 nM79 nM[14]
PF-038147355 nM0.8 nM[14]
AT92833 nM (52% inhib.)3 nM (58% inhib.)[14]

Case Study 3: A Structurally Related Kinase Activator

Interestingly, a compound with high structural similarity to the 2-aminothiazole core, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) , functions not as an inhibitor, but as a potent activator of AMP-activated protein kinase (AMPK).[16][17] AMPK is a key cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states.[18][19]

Activator-3 acts as an AMP mimetic, binding to the gamma subunit of the AMPK complex.[16] This demonstrates the versatility of the thiazole scaffold in modulating kinase function through different mechanisms.

Quantitative Data: AMPK Activation Profile of Activator-3
Assay TypeCell Line / SystemEC50Reference
pAMPK ActivationRat Primary Hepatocytes~28 nM[16]
pAMPK ActivationL6 Rat Myoblasts~32 nM[16]

Experimental Protocols

Detailed and robust experimental protocols are critical for evaluating the potency and mechanism of action of kinase modulators.

Protocol 1: In Vitro Src Kinase Inhibition Assay (Non-Radiometric)

This protocol outlines a common method for measuring Src kinase activity and its inhibition using a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC50 value of a test compound against recombinant Src kinase.

Materials:

  • Enzyme: Recombinant active c-Src kinase.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[20]

  • Test Compound: Dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.[11]

  • ATP: 10 mM stock solution.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.[21]

  • Plates: White, opaque 384-well plates.

  • Instrumentation: Luminometer.

Procedure:

  • Reagent Preparation: Dilute the Src enzyme, peptide substrate, and ATP to desired concentrations in Assay Buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 1 µL of test compound dilution (or DMSO for controls).

    • 2 µL of a mix containing Src enzyme and substrate.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[21]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[21]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to kinase activity.

  • Data Analysis: Normalize the data using positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: Enzyme, Substrate, ATP, Test Compound Dilutions add_compound Add Compound/DMSO to 384-well plate prep_reagents->add_compound add_enzyme Add Enzyme + Substrate Mix add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate_rxn Incubate (60 min) add_atp->incubate_rxn stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate_rxn->stop_reaction incubate_stop Incubate (40 min) stop_reaction->incubate_stop generate_signal Generate Signal (Kinase Detection Reagent) incubate_stop->generate_signal incubate_signal Incubate (30 min) generate_signal->incubate_signal read_plate Read Luminescence incubate_signal->read_plate calc_ic50 Normalize Data & Calculate IC50 read_plate->calc_ic50

General Experimental Workflow for an In Vitro Kinase Assay.

Conclusion

The 2-aminothiazole scaffold is a highly validated and privileged structure in the field of kinase modulator design.[1][2] While direct evidence for the kinase inhibitory activity of this compound is lacking, its core structure is featured in potent clinical drugs like Dasatinib and numerous investigational compounds targeting critical cancer-related kinases such as Src and Aurora.[7][13] The versatility of this scaffold is further highlighted by its presence in kinase activators.[16] The data and protocols presented in this guide serve as a valuable resource for researchers aiming to design and evaluate novel therapeutics based on this important chemical framework. Future efforts will likely focus on creating new derivatives with enhanced selectivity and improved pharmacokinetic profiles to overcome drug resistance and advance targeted cancer therapy.

References

The Antimicrobial Potential of 2-Aminothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the 2-aminothiazole core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects. This technical guide provides an in-depth overview of the antimicrobial spectrum of 2-aminothiazole derivatives, summarizing quantitative data, detailing experimental methodologies, and visualizing key mechanistic and synthetic pathways.

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of 2-aminothiazole derivatives has been evaluated against a wide range of bacterial and fungal pathogens. The following tables summarize the quantitative data from various studies, primarily presenting Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)

Compound ID/SeriesStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Thiazolyl-thiourea derivatives 4 - 16---[1][2]
Piperazinyl derivatives 4 (MRSA)-82 - 128[1]
N-oxazolyl/N-thiazolylcarboxamides -->62.5>62.5[3][4]
Functionally substituted 2-aminothiazoles --<0.97-[5]
2-arylideneamino-4-phenylthiazoles -Highest activity with Cpd 144--[1][2]

Note: This table presents a selection of data. "-" indicates that data was not provided in the cited sources.

Table 2: Antifungal Activity of 2-Aminothiazole Derivatives (MIC in µg/mL)

Compound ID/SeriesCandida albicansAspergillus nigerHistoplasma capsulatumCryptococcus neoformansReference
2-amino-4,5-diarylthiazole derivatives 9 (MIC80)---[6]
Naphthylmethyl substituted aminothiazoles --0.4 - 1.5 (MIC50)Active[7]
Functionally substituted 2-aminothiazoles Better than ketoconazole---[8]
N-oxazolyl/N-thiazolylcarboxamides 31.25 - 62.5---[4]

Note: MIC50 and MIC80 values represent the concentration required to inhibit 50% and 80% of fungal growth, respectively. "-" indicates that data was not provided in the cited sources.

Key Experimental Protocols

The evaluation of the antimicrobial activity of 2-aminothiazole derivatives relies on standardized and reproducible experimental protocols. The following are detailed methodologies for commonly employed assays cited in the literature.

Agar Well/Disk Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared. Typically, a few colonies from a fresh (18-24 hour) culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate to create a uniform lawn of microbial growth.

  • Application of Test Compounds:

    • Well Diffusion: Wells (typically 6-8 mm in diameter) are aseptically punched into the agar. A defined volume of the dissolved 2-aminothiazole derivative at a specific concentration is added to each well.

    • Disk Diffusion: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity. Positive (known antibiotic) and negative (solvent) controls are run concurrently.[8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution and Serial Dilutions: A stock solution of the 2-aminothiazole derivative is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized microbial suspension is prepared as described for the diffusion method and then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[4][10]

  • Reading and Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11]

Visualizing Key Pathways and Processes

Understanding the synthesis and mechanism of action of 2-aminothiazole derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key processes.

Synthesis of the 2-Aminothiazole Core: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a fundamental method for constructing the 2-aminothiazole scaffold. It involves the reaction of an α-haloketone with a thioamide or thiourea.[3][12]

Hantzsch_Synthesis reagents α-Haloketone + Thiourea intermediate Thiazoline Intermediate reagents->intermediate Cyclization dehydration Dehydration (-H2O) intermediate->dehydration product 2-Aminothiazole Derivative dehydration->product

Hantzsch synthesis of 2-aminothiazoles.
Proposed Antibacterial Mechanism: Inhibition of MurB

Some 2-aminothiazole derivatives have been suggested to exert their antibacterial effect by inhibiting MurB, an essential enzyme in the cytoplasmic steps of peptidoglycan biosynthesis.[6][8][13] Peptidoglycan is a critical component of the bacterial cell wall.

MurB_Inhibition cluster_pathway Peptidoglycan Biosynthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) UDP_GlcNAc_EP UDP-GlcNAc-enolpyruvate UDP_GlcNAc->UDP_GlcNAc_EP MurA UDP_MurNAc UDP-N-acetylmuramic acid (UDP-MurNAc) UDP_GlcNAc_EP->UDP_MurNAc MurB Peptidoglycan Peptidoglycan Synthesis UDP_MurNAc->Peptidoglycan Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Inhibitor 2-Aminothiazole Derivative Inhibitor->Inhibition Inhibition->UDP_GlcNAc_EP

Inhibition of MurB by 2-aminothiazole derivatives.
Proposed Antifungal Mechanism: Inhibition of CYP51

The antifungal activity of some azole-containing compounds, a class to which some 2-aminothiazole derivatives are related, is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][8][14]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Lysis Cell Lysis Membrane->Lysis Disruption leads to Inhibitor 2-Aminothiazole Derivative Inhibitor->Inhibition Inhibition->Lanosterol

Inhibition of CYP51 by 2-aminothiazole derivatives.

Conclusion

2-aminothiazole derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The data presented in this guide highlight their activity against a range of clinically relevant bacteria and fungi. The detailed experimental protocols provide a foundation for researchers to conduct further investigations, while the visualized pathways offer insights into their synthesis and potential mechanisms of action. Continued exploration of the structure-activity relationships within this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising findings into new therapeutic options to combat infectious diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and purification of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are based on established chemical principles and literature precedents, ensuring a reliable and reproducible methodology.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process, beginning with the bromination of 4-hydroxyacetophenone, followed by an etherification reaction, and concluding with the Hantzsch thiazole synthesis and subsequent hydrolysis.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Etherification cluster_2 Step 3: Thiazole Synthesis & Hydrolysis A 4-Hydroxyacetophenone B 2-Bromo-1-(4-hydroxyphenyl)ethanone A->B Br2, H2SO4 CHCl3, 338 K C Ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate B->C Ethyl bromoacetate, K2CO3, Acetone, Reflux D Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate C->D Thiourea, Ethanol, Reflux E This compound D->E NaOH(aq), then H+

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone

This protocol describes the α-bromination of 4-hydroxyacetophenone.

Materials:

  • 4-Hydroxyacetophenone

  • Chloroform (CHCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Bromine (Br₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • Dissolve 10 g (73.4 mmol) of 4-hydroxyacetophenone in 50 ml of chloroform in a round-bottom flask and heat to 338 K with stirring.[1]

  • Carefully add 3.80 ml of concentrated sulfuric acid to the solution.[1]

  • After 10 minutes of stirring, add 3.9 ml (76.1 mmol) of bromine dropwise to the reaction mixture.[1]

  • Maintain the reaction at 338 K for 5 hours.

  • After the reaction is complete, quench the reaction by adding 60 ml of water.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic extracts and wash with 30 ml of saturated aqueous sodium bicarbonate solution.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

ParameterValueReference
Starting Material4-Hydroxyacetophenone[1]
ReagentsBromine, Sulfuric Acid[1]
SolventChloroform[1]
Temperature338 K[1]
Reaction Time5 hours[1]
Typical Yield~85-90%Estimated
Step 2: Synthesis of Ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate

This protocol details the etherification of the synthesized 2-bromo-1-(4-hydroxyphenyl)ethanone.

Materials:

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone

  • Dry Acetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl bromoacetate

  • Potassium Iodide (KI) (catalytic amount)

Procedure:

  • In a round-bottom flask, suspend 2-bromo-1-(4-hydroxyphenyl)ethanone (0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol) in 20 ml of dry acetone.[2]

  • Reflux the mixture for 20 minutes with stirring.[2]

  • Add ethyl bromoacetate (1.7 g, 0.01 mol) and a catalytic amount of potassium iodide (10 mg) to the mixture.[2]

  • Continue to reflux for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

ParameterValueReference
Starting Material2-Bromo-1-(4-hydroxyphenyl)ethanoneN/A
ReagentsEthyl bromoacetate, K₂CO₃, KI[2]
SolventDry Acetone[2]
TemperatureReflux[2]
Reaction Time8 hours[2]
Typical Yield~90-95%Estimated
Step 3: Synthesis of this compound

This final step involves the Hantzsch thiazole synthesis followed by ester hydrolysis.

Materials:

  • Ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate

  • Thiourea

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Thiazole Formation: Dissolve ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate (1 mmol) and thiourea (1.2 mmol) in ethanol in a round-bottom flask.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture can be cooled, and the precipitated product, ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate, can be collected by filtration.

  • Hydrolysis: Suspend the crude ethyl ester in a solution of sodium hydroxide (e.g., 1M aqueous solution).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

ParameterValueReference
Starting MaterialEthyl 2-[4-(2-bromoacetyl)phenoxy]acetateN/A
ReagentsThiourea, NaOH, HClN/A
SolventEthanolN/A
TemperatureReflux (Thiazole), RT/Heat (Hydrolysis)N/A
Reaction TimeVaries (monitor by TLC)N/A
Typical Yield~75-85% (over two steps)Estimated

Purification Protocol

Purification of the final product is crucial to obtain a high-purity compound suitable for further applications. Recrystallization is the recommended method.

Purification_Workflow A Crude Product B Dissolve in minimal hot solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Cool to induce crystallization C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry the crystals F->G H Pure Product G->H

Caption: General workflow for the purification by recrystallization.

Solvent Selection: The choice of solvent is critical for effective recrystallization. A suitable solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents such as ethanol, methanol, or aqueous mixtures of these are likely to be effective.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.

  • Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If colored impurities are present, the solution can be treated with activated charcoal and then filtered hot to remove the charcoal.

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or desiccator.

ParameterValue
Purification MethodRecrystallization
Potential SolventsEthanol, Methanol, Water, or mixtures thereof
Key StepsDissolution, Filtration, Crystallization, Isolation

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product. Actual data should be obtained and compared for verification.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the phenoxy group, the thiazole ring proton, the methylene protons of the acetic acid moiety, and the amino group protons.
¹³C NMR Resonances for the carbons of the thiazole ring, the phenoxy group, the carbonyl carbon of the carboxylic acid, and the methylene carbon.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₃S, MW: 266.28 g/mol ).
IR Characteristic peaks for N-H stretching (amino group), C=O stretching (carboxylic acid), C-O stretching (ether), and aromatic C-H stretching.

This document provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt these protocols as necessary based on their experimental observations and analytical data.

References

Application Notes: 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a synthetic compound belonging to the class of thiazole derivatives with a phenoxyacetic acid moiety. Thiazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antimicrobial, antioxidant, and enzyme inhibitory properties.[1][2][3] The phenoxyacetic acid group is found in various biologically active molecules, including herbicides that can mimic plant auxins and induce physiological responses such as abnormal growth and cell death.[4][5][6]

Structurally related compounds have shown potential as modulators of key cellular signaling pathways. For instance, certain 2-aminothiazole derivatives have been investigated for their role in enzyme inhibition, which can impact processes like inflammation and cancer progression.[1] A notable example is 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3), which has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][8] Activation of AMPK can have significant effects on cell growth, proliferation, and apoptosis.

These application notes provide a general protocol for the initial investigation of this compound in a cell culture setting, including preliminary cytotoxicity assessment and a proposed framework for investigating its effects on a hypothetical signaling pathway.

Materials and Reagents

  • This compound

  • Human oral squamous cell carcinoma cell line (e.g., SCC-9)[9][10][11]

  • Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Hydrocortisone

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Antibodies for Western blotting (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-ACC, anti-ACC, anti-GAPDH)

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Dissolution: Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Cell Culture and Maintenance
  • Cell Thawing: Rapidly thaw a cryovial of SCC-9 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.[9][10]

  • Initial Culture: Transfer the thawed cells to a centrifuge tube containing pre-warmed complete culture medium (DMEM/F12 supplemented with 10% FBS, 400 ng/mL hydrocortisone, and 2 mM L-glutamine).[9] Centrifuge at approximately 125 x g for 5 minutes.

  • Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete culture medium. Transfer the cell suspension to a T75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6.[9][11]

Protocol 3: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed SCC-9 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 24-72h MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis G cluster_pathway Hypothetical Signaling Pathway Compound Compound AMPK AMPK Compound->AMPK Activates p-AMPK p-AMPK AMPK->p-AMPK p-ACC p-ACC p-AMPK->p-ACC Phosphorylates ACC ACC ACC->p-ACC Cellular Effects Cellular Effects p-ACC->Cellular Effects Leads to

References

Application Notes and Protocols for 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in enzymatic assays. This compound, belonging to the thiazole class of molecules, holds potential for modulating the activity of various enzymes due to its structural features. Thiazole derivatives are known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory properties.[1][2][3] The phenoxyacetic acid moiety, in particular, suggests a potential interaction with lipid-binding proteins.

Notably, compounds with similar structural motifs have been identified as inhibitors of Fatty Acid Binding Proteins (FABPs).[4][5][6][7] FABPs are intracellular lipid chaperones that play a crucial role in the transport of fatty acids and other lipophilic substances, and their modulation is a therapeutic target for metabolic diseases and inflammation.[5][6][7] Therefore, the following protocols will focus on a representative enzymatic assay for screening inhibitors of FABPs, a likely target class for this compound.

Hypothetical Target and Signaling Pathway

Fatty Acid Binding Proteins (FABPs) facilitate the transport of fatty acids and other lipid signaling molecules across the cytoplasm to various organelles for metabolism or signaling. Inhibition of a specific FABP, such as FABP4 or FABP5, can disrupt these processes, leading to downstream effects on metabolic and inflammatory pathways. For instance, inhibition of FABP5 can lead to an accumulation of endocannabinoids like anandamide (AEA), resulting in analgesic and anti-inflammatory effects through the activation of cannabinoid (CB) and PPARα receptors.[5][7]

FABP_Signaling_Pathway Hypothetical Signaling Pathway of FABP Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AEA_ext Anandamide (AEA) AEA_cyt AEA AEA_ext->AEA_cyt Transport CB_Receptor CB Receptor Analgesic_Effects Analgesic & Anti-inflammatory Effects CB_Receptor->Analgesic_Effects Leads to AEA_cyt->CB_Receptor Activation FABP Fatty Acid Binding Protein (FABP) AEA_cyt->FABP Binding PPARa PPARα AEA_cyt->PPARa Activation FAAH FAAH (Metabolism) FABP->FAAH Transport for metabolism Test_Compound 2-[4-(2-amino-4-thiazolyl) phenoxy]acetic acid Test_Compound->FABP Inhibition Gene_Expression Gene Expression (Anti-inflammatory) PPARa->Gene_Expression experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer E Add Buffer, FABP, and Fluorescent Probe to Plate A->E B Prepare Recombinant FABP Stock B->E C Prepare Fluorescent Probe Stock C->E D Prepare Test Compound Serial Dilutions F Add Test Compound or Control to Wells D->F E->F G Incubate at Room Temperature F->G H Read Fluorescence (e.g., Ex: 370 nm, Em: 475 nm) G->H I Calculate Percent Inhibition H->I J Determine IC50 Values I->J

References

Application Notes and Protocols for the Analytical Detection of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a chemical entity of interest in pharmaceutical research and development, potentially as an intermediate, metabolite, or a related substance to an active pharmaceutical ingredient (API). Its structural similarity to compounds like Febuxostat, which also contains a thiazole ring and a substituted phenoxy moiety, suggests that analytical methods developed for such APIs can be adapted for its detection and quantification.

This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical procedures for structurally related compounds and serve as a robust starting point for method development and validation.

Analytical Methods

Two primary analytical techniques are proposed for the sensitive and specific quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and reliable method for routine analysis and purity assessment.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for bioanalysis and trace-level impurity detection.

Data Presentation: Quantitative Performance

The following table summarizes the anticipated quantitative performance of the proposed analytical methods. These values are derived from validated methods for structurally similar compounds and should be confirmed during method validation for this compound.

ParameterRP-HPLC-UV (Proposed)LC-MS/MS (Proposed)
Limit of Detection (LOD) 0.02 - 0.1 µg/mL0.002 - 1 ng/mL
Limit of Quantification (LOQ) 0.07 - 0.3 µg/mL0.05 - 5 ng/mL
Linearity Range 0.1 - 100 µg/mL (r² > 0.999)1 - 1000 ng/mL (r² > 0.99)
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 10%

Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Quantification

This protocol describes a stability-indicating RP-HPLC method for the determination of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.8 (adjusted with acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      10 30 70
      12 30 70
      12.1 70 30

      | 15 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 315 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient (or controlled at 25 °C).

2. Solution Preparation:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations in the range of 0.1 - 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A and B) B Prepare Diluent A->B C Prepare Standard Solutions B->C D Prepare Sample Solution (Dissolve and Filter) B->D F Inject Standard/Sample C->F D->F E Equilibrate HPLC System E->F G Chromatographic Separation (C18 Column) F->G H UV Detection at 315 nm G->H I Record Chromatograms H->I J Integrate Peak Areas I->J K Generate Calibration Curve J->K L Quantify Analyte K->L LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Prepare Standards C Inject Sample A->C B Prepare Sample (e.g., Extraction/Dilution) B->C D Chromatographic Separation (C18 Column) C->D E Electrospray Ionization (ESI) D->E F Mass Analysis (MRM) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I Synthesis_Pathway A 4-Hydroxyphenoxyacetic acid B Intermediate 1 (Protected Phenoxyacetate) A->B Protection C Intermediate 2 (Ketoester) B->C Acylation D Intermediate 3 (Halogenated Ketoester) C->D Halogenation F This compound (Final Product) D->F Cyclization (Hantzsch Synthesis) E Thiourea E->F

References

Application Notes and Protocols for High-Throughput Screening with 2-Aminothiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1][2][3] Libraries of 2-aminothiazole derivatives are frequently utilized in high-throughput screening (HTS) campaigns to identify novel hit compounds for various therapeutic targets, particularly in oncology, infectious diseases, and neurodegenerative disorders.[2][3] These application notes provide an overview of the key considerations and detailed protocols for conducting HTS with 2-aminothiazole libraries, from initial assay development to hit validation and preliminary mechanism of action studies.

A critical consideration when screening 2-aminothiazole libraries is their designation as potential "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[4][5] This means they can interfere with assay technologies in a non-specific manner, leading to false-positive results.[4][5] Therefore, robust secondary assays and hit validation strategies are essential to ensure the identification of true, target-specific modulators.

Data Presentation: Quantitative Analysis of 2-Aminothiazole Screening Campaigns

The following tables summarize representative quantitative data from HTS campaigns involving 2-aminothiazole derivatives, showcasing their potential as anticancer agents. This data is crucial for determining the potency and selectivity of potential drug candidates.[6]

Compound IDTarget Cell LineAssay TypeIC50Reference
TH-39 K562 (Leukemia)MTT Assay0.78 µM[2]
Compound 21 K563 (Leukemia)Not Specified16.3 µM[2]
Compound 20 H1299 (Lung Cancer)Not Specified4.89 µM[2]
Compound 20 SHG-44 (Glioma)Not Specified4.03 µM[2]
Compound 28 HT29 (Colon Cancer)Not Specified0.63 µM[2]
Compound 28 HeLa (Cervical Cancer)Not Specified6.05 µM[2]
Compound 28 A549 (Lung Cancer)Not Specified8.64 µM[2]
Compounds 23 & 24 HepG2 (Liver Cancer)Not Specified0.51 mM & 0.57 mM[2]
ParameterDescriptionTypical Value/RangeReference
Library Size Number of 2-aminothiazole compounds screened1,000 - 100,000+[7]
Primary Hit Rate Percentage of active compounds in the initial screen0.5% - 5%[4]
Confirmed Hit Rate Percentage of hits confirmed in secondary assaysVaries significantly[8]
Screening Concentration Concentration of library compounds in the primary assay10 µM[9]
Z'-factor A statistical measure of assay quality> 0.5 for a robust assay[7]

Experimental Protocols

High-Throughput Screening (HTS) Workflow

The overall process for a high-throughput screen with a 2-aminothiazole library can be broken down into several key stages. This workflow is designed to identify and validate true hits while eliminating false positives.

HTS_Workflow cluster_0 Screening Cascade cluster_1 Compound & Data Management cluster_2 Quality Control Assay_Dev Assay Development & Miniaturization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Preliminary SAR Secondary_Assays->SAR Library_Prep 2-Aminothiazole Library Preparation Data_Analysis Data Analysis & Hit Selection Z_Factor Z' Factor > 0.5 Controls Positive & Negative Controls

A generalized workflow for a high-throughput screening campaign.
Protocol 1: Cell Viability/Cytotoxicity Screening using MTT Assay

This protocol is designed to identify 2-aminothiazole compounds that exhibit cytotoxic effects against a cancer cell line of interest. The assay is performed in a 96-well plate format, suitable for HTS.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., K562, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 2-Aminothiazole compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase with >95% viability.

    • Seed 1 x 104 cells in 100 µL of complete medium per well into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the 2-aminothiazole compounds in complete medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with a vehicle control (medium with the same concentration of DMSO) and wells with medium only (blank).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly using a multichannel pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Target Engagement

This protocol describes a sandwich ELISA to quantify the levels of a specific protein target within cells after treatment with 2-aminothiazole compounds. This can be adapted to measure the inhibition of a signaling pathway by quantifying a downstream marker.[13][14][15][16][17]

Materials:

  • Cells treated with 2-aminothiazole compounds and appropriate controls

  • Lysis buffer

  • ELISA plate pre-coated with a capture antibody specific to the target protein

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Sample Preparation:

    • Lyse the treated cells and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • ELISA Protocol:

    • Add 100 µL of standards and samples (diluted in assay diluent) to the appropriate wells of the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL of diluted biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 90 µL of TMB substrate to each well.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm immediately.

    • Generate a standard curve and determine the concentration of the target protein in each sample.

Signaling Pathways and Mechanisms of Action

2-aminothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.[6]

Apoptosis Induction by 2-Aminothiazole Derivatives

A common mechanism of action for anticancer 2-aminothiazoles is the induction of apoptosis. This often involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.[2][6]

Apoptosis_Pathway cluster_0 Apoptotic Signaling Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aminothiazole->Bax Promotes Mito Mitochondrial Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by 2-aminothiazole derivatives.
Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[18][19] Some 2-aminothiazole derivatives function as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[3]

PI3K_mTOR_Pathway cluster_0 PI3K/AKT/mTOR Signaling Aminothiazole 2-Aminothiazole (e.g., Alpelisib) PI3K PI3K Aminothiazole->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation

References

Application Notes and Protocols for 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a synthetic molecule incorporating a thiazole ring, an aminothiazole group, and a phenoxyacetic acid moiety. Both thiazole and phenoxyacetic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Given the structural alerts for anti-inflammatory action, this compound is a candidate for investigation as a modulator of inflammatory responses.

These application notes provide a comprehensive experimental framework to investigate the potential anti-inflammatory effects of this compound. The proposed mechanism of action for investigation is the inhibition of pro-inflammatory mediators by modulating key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[6][7][8][9]

Hypothesized Signaling Pathway Inhibition

Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the MAPK and NF-κB pathways. The p38 MAPK pathway leads to the activation of transcription factors, while the canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), allowing the p65/p50 dimer to translocate to the nucleus.[6][7][10][11] Both pathways converge to induce the transcription of pro-inflammatory genes, resulting in the synthesis and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). We hypothesize that this compound interferes with these pathways, reducing the production of these key inflammatory cytokines.

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MKKs MKK3/6 TLR4->MKKs IKK IKK Complex TLR4->IKK p38 p38 MAPK MKKs->p38 phosphorylates p38_nuc p-p38 p38->p38_nuc translocates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkBa_NFkB->IkBa degrades IkBa_NFkB->NFkB releases Compound 2-[4-(2-amino-4-thiazolyl) phenoxy]acetic acid Compound->p38 inhibits Compound->IKK inhibits DNA DNA NFkB_nuc->DNA activates transcription p38_nuc->DNA activates transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines leads to expression

Caption: Hypothesized inhibition of NF-κB and p38 MAPK signaling pathways.

Part 1: In Vitro Assays

Objective

To determine the anti-inflammatory potential of this compound in a cellular context by evaluating its effect on key inflammatory enzymes and cytokine production in macrophages.

Experimental Workflow: In Vitro Analysis

In_Vitro_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays cluster_analysis Downstream Analysis start Start cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay lox_assay 5-LOX Inhibition Assay start->lox_assay cell_culture Culture RAW 264.7 Macrophages start->cell_culture enz_results Calculate IC50 Values cox_assay->enz_results lox_assay->enz_results end End enz_results->end treatment Pre-treat with Compound + Stimulate with LPS cell_culture->treatment harvest Harvest Supernatant & Cell Lysate treatment->harvest elisa ELISA for TNF-α & IL-6 (from Supernatant) harvest->elisa western Western Blot for p-p38 & p-IκBα (from Lysate) harvest->western elisa_results Quantify Cytokine Inhibition elisa->elisa_results western_results Analyze Protein Phosphorylation western->western_results elisa_results->end western_results->end

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Protocol: COX/LOX Inhibition Assays

This initial screen assesses the direct inhibitory effect of the compound on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway that produce inflammatory mediators.[1][12][13][14]

  • Assay Kits: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for COX-1, COX-2, and 5-LOX.[15][16]

  • Compound Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare a serial dilution (e.g., 0.1 µM to 100 µM) in the appropriate assay buffer.

  • Procedure: Follow the manufacturer's protocol. Typically, this involves adding the enzyme, arachidonic acid substrate, and varying concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) to a 96-well plate.[12]

  • Measurement: After incubation, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This assay measures the compound's ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-6, in a cellular model of inflammation.[17][18][19]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh, serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours.[20] Include an unstimulated control group.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis and store at -80°C.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits for murine TNF-α and IL-6.[21][22][23][24][25]

    • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.[23][25]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol: Western Blot Analysis of p38 MAPK and NF-κB Pathways

This protocol assesses whether the compound's effect on cytokine production is mediated through the inhibition of p38 MAPK and/or NF-κB signaling pathways by measuring the phosphorylation status of key proteins.[26][27][28][29]

  • Cell Lysis:

    • Following the treatment protocol in 1.4 (using a shorter LPS stimulation time, e.g., 30-60 minutes, to capture peak phosphorylation), aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration and boil in Laemmli sample buffer for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, and β-actin (as a loading control).

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add an enhanced chemiluminescence (ECL) substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein will indicate the level of pathway activation.

Part 2: In Vivo Assay

Objective

To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard and highly reproducible method for screening the acute anti-inflammatory activity of novel compounds.[30][31][32][33][34]

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into at least four groups (n=6 per group):

      • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).

      • Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally).

      • Group III (Test Compound): Low dose (e.g., 25 mg/kg, orally).

      • Group IV (Test Compound): High dose (e.g., 50 mg/kg, orally).

    • Administer the vehicle, indomethacin, or test compound 60 minutes before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) suspension of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[30][34]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[31][35]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Part 3: Data Presentation

Quantitative data from the described experiments should be summarized in clear, well-structured tables for comparison.

Table 1: In Vitro Enzyme Inhibition

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) 5-LOX IC50 (µM) COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound
Celecoxib >100 0.05 - >2000

| Zileuton | - | - | 0.5 | - |

Table 2: Effect on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) TNF-α (pg/mL) % Inhibition IL-6 (pg/mL) % Inhibition
Control (Unstimulated) -
Vehicle + LPS - 0% 0%
Test Compound + LPS 1
Test Compound + LPS 5
Test Compound + LPS 10

| Test Compound + LPS | 25 | | | | |

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model | Treatment Group | Dose (mg/kg) | \multicolumn{5}{c|}{% Inhibition of Paw Edema} | | :--- | :--- | :---: | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | Indomethacin | 10 | | | | | | | Test Compound | 25 | | | | | | | Test Compound | 50 | | | | | |

References

Application Notes and Protocols: 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides detailed application notes and protocols for the potential use of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid as a chemical probe. Due to the limited availability of specific data for this compound, the information presented herein is based on the known biological activities and synthetic methodologies of structurally related 2-aminothiazole and phenoxyacetic acid derivatives. These notes are intended to guide researchers, scientists, and drug development professionals in exploring the potential applications of this molecule.

Chemical Information

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀N₂O₃S
Molecular Weight 266.28 g/mol
CAS Number 168127-34-2[1]
Structure O=C(O)COC1=CC=C(C=C1)C2=CSC(N)=N2

Potential Biological Activities

The chemical structure of this compound combines two key pharmacophores: the 2-aminothiazole ring and the phenoxyacetic acid moiety. This suggests a range of potential biological activities based on extensive research on related compounds. Thiazole derivatives are known for a wide spectrum of pharmacological effects, including antimicrobial and enzyme inhibitory properties.[2] Similarly, phenoxyacetic acid derivatives have been explored for various therapeutic applications.[3]

Table 1: Summary of Potential Biological Activities

Activity Potential Mechanism of Action Relevant References for Related Compounds
Antimicrobial Thiazole ring may interfere with microbial metabolic pathways.[2][4][2][4]
Antifungal Disruption of fungal cell wall synthesis or other essential processes.[4][4]
Enzyme Inhibition The molecule could act as a competitive or non-competitive inhibitor for various enzymes, potentially impacting inflammatory or cancer-related pathways.[2][2]
Antioxidant The phenoxy and amino groups may contribute to scavenging free radicals.[2]
Herbicide Phenoxyacetic acid derivatives are known to act as synthetic auxins, disrupting plant growth.[5][6][5][6][7]

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of 2-aminothiazoles, such as the Hantzsch thiazole synthesis.[8]

Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a potential two-step synthesis.

Step 1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one

  • Dissolve 4-hydroxyacetophenone in a suitable solvent (e.g., diethyl ether or chloroform).

  • Slowly add a solution of bromine in the same solvent dropwise at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • React the 2-bromo-1-(4-hydroxyphenyl)ethan-1-one with thiourea in a suitable solvent like ethanol under reflux.[4]

  • Upon completion of the thiazole ring formation (monitored by TLC), the intermediate 4-(4-hydroxyphenyl)thiazol-2-amine is formed.

  • Isolate and purify the intermediate.

  • Perform an O-alkylation of the phenolic hydroxyl group using ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).

  • Finally, hydrolyze the resulting ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Purify the final product, this compound, by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of α-haloketone cluster_step2 Step 2: Hantzsch Thiazole Synthesis & Modification A 4-Hydroxyacetophenone B Bromination A->B C 2-bromo-1-(4-hydroxyphenyl)ethan-1-one B->C E Cyclocondensation C->E D Thiourea D->E F 4-(4-hydroxyphenyl)thiazol-2-amine G O-alkylation with Ethyl Chloroacetate F->G H Ester Intermediate G->H I Hydrolysis H->I J This compound I->J

Proposed synthetic workflow for the target compound.

General Protocols for Biological Screening

Given the potential activities, the following are general protocols for initial biological screening.

Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4.2: In Vitro Enzyme Inhibition Assay (General)

  • Select a target enzyme based on the desired therapeutic area (e.g., a kinase for oncology, a protease for infectious diseases).

  • Prepare an assay buffer and a solution of the enzyme and its specific substrate.

  • In a microtiter plate, add the enzyme, various concentrations of the test compound (or vehicle control), and pre-incubate.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Screening_Workflow A Test Compound This compound B Primary Screening Assays A->B C Antimicrobial Susceptibility (e.g., Broth Microdilution) B->C D Enzyme Inhibition (e.g., Kinase Assay) B->D E Cytotoxicity Assay (e.g., MTT Assay) B->E F Hit Identification C->F D->F E->F G Dose-Response & IC50/MIC Determination F->G H Secondary Assays & Mechanism of Action Studies G->H

General workflow for biological screening of a chemical probe.

Hypothetical Signaling Pathway Modulation

Based on the known activities of related compounds, this compound could potentially modulate signaling pathways involved in inflammation or cell proliferation. For instance, it might act as an inhibitor of a protein kinase.

Signaling_Pathway cluster_cell Cell receptor Growth Factor Receptor kinase Protein Kinase receptor->kinase probe This compound probe->kinase Inhibition substrate Downstream Substrate kinase->substrate response Cellular Response (e.g., Proliferation, Inflammation) substrate->response

References

Application of 2-Aminothiazoles in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its versatile structure allows for diverse chemical modifications, leading to the development of therapeutic agents with a wide range of pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the application of 2-aminothiazoles in drug discovery, with a focus on their anticancer and antimicrobial properties.

I. Biological Activities and Therapeutic Targets

2-Aminothiazole derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Anticancer: Inhibition of various kinases involved in cancer cell proliferation and survival.[1][2][3]

  • Antimicrobial: Activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5][6]

  • Anti-inflammatory: Modulation of inflammatory pathways.

  • Neuroprotective: Potential applications in neurodegenerative diseases.

This wide array of activities has led to the development of several FDA-approved drugs containing the 2-aminothiazole core, such as the anticancer agents Dasatinib and Alpelisib.[3][7]

II. Application in Oncology

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, primarily acting as inhibitors of protein kinases that are crucial for tumor growth and progression.

A. Mechanism of Action: Kinase Inhibition

Many 2-aminothiazole-based anticancer drugs function by targeting the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways that control cell proliferation, survival, and metastasis.[1][8][9]

1. Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein and Src family kinases.[8][9][10] The BCR-ABL oncoprotein is the hallmark of chronic myeloid leukemia (CML), and its inhibition by Dasatinib is a key mechanism in the treatment of this disease.[8][9] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations.[8][9]

Signaling Pathway of Dasatinib in CML:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Grb2_Sos Grb2/Sos RTK->Grb2_Sos Growth Factor Binding BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Src Src Family Kinases Src->STAT5 Src->PI3K Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Dasatinib->Src Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription Akt Akt PI3K->Akt

Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking downstream pro-survival pathways.

2. Alpelisib: A PI3Kα Inhibitor

Alpelisib is a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K).[11][12] Mutations in the PIK3CA gene, which encodes this subunit, are common in several cancers, including breast cancer.[11][13] These mutations lead to the constitutive activation of the PI3K/Akt/mTOR pathway, promoting tumor growth.[12] Alpelisib, often used in combination with endocrine therapy, blocks this aberrant signaling.[11][13]

Signaling Pathway of Alpelisib in PIK3CA-Mutated Breast Cancer:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3Kα (p110α) RTK->PI3K Growth Factor Binding PIP2 PIP2 PI3K->PIP2 Phosphorylation Alpelisib Alpelisib Alpelisib->PI3K Inhibition PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Cycle Cell Cycle Progression, Protein Synthesis, Survival S6K->Cell_Cycle _4EBP1->Cell_Cycle

Caption: Alpelisib inhibits PI3Kα, preventing the activation of the pro-growth Akt/mTOR pathway.

B. Quantitative Data: In Vitro Cytotoxicity

The anticancer activity of 2-aminothiazole derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Dasatinib Analog K562 (Leukemia)16.3[7]
MCF-7 (Breast Cancer)>20[7]
Analog 20 H1299 (Lung Cancer)4.89[7]
SHG-44 (Glioma)4.03[7]
Paeonol-aminothiazole derivative 13c AGS (Gastric Cancer)4.0[14]
HT-29 (Colon Cancer)4.4[14]
HeLa (Cervical Cancer)5.8[14]
4-methylthiazole-2-amine derivative 6h K562 (Leukemia)5.004[15]
U937 (Leukemia)1.515[15]
Thiazole derivatives 2, 4, 10 A549 (Lung Cancer)<3.9 µg/mL[16]

III. Application in Antimicrobial Chemotherapy

The 2-aminothiazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

A. Mechanism of Action

The precise mechanisms of action for many antimicrobial 2-aminothiazoles are still under investigation. However, some studies suggest that they may act by inhibiting essential microbial enzymes or disrupting cell membrane integrity.

B. Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of 2-aminothiazole derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d) Staphylococcus aureus (MRSA)4[4][6]
Escherichia coli8[4][6]
Thiazolyl-thiourea (124) Staphylococcus aureus4 - 16[4][17]
Staphylococcus epidermidis4 - 16[4][17]
Compound 2a Staphylococcus epidermidis (MDR)250[5]
Pseudomonas aeruginosa (MDR)375[5]
Compound 2d Staphylococcus aureus (MDR)250[5]
Escherichia coli (MDR)375[5]
2,4-Disubstituted-1,3-thiazole (7a-c) Candida albicans3.9[18]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole Candida albicans (clinical isolates)0.24–3.91 (MIC90)[19]
2-amino-4,5-diarylthiazole (5a8) Candida albicans9 (MIC80)[20][21]

IV. Experimental Protocols

A. Synthesis of 2-Aminothiazole Derivatives

1. Hantzsch Thiazole Synthesis (General Protocol)

The Hantzsch synthesis is a classical and widely used method for the preparation of thiazole derivatives, involving the condensation of an α-haloketone with a thioamide.

Start Start: α-Haloketone & Thioamide Reaction Reaction: - Dissolve in solvent (e.g., Ethanol) - Heat/Reflux Start->Reaction Workup Work-up: - Cool to room temperature - Neutralize with base (e.g., Na2CO3) - Precipitate product Reaction->Workup Isolation Isolation: - Vacuum filtration - Wash with water Workup->Isolation Purification Purification: - Recrystallization (e.g., from Ethanol) Isolation->Purification End End: Pure 2-Aminothiazole Derivative Purification->End

Caption: General workflow for Hantzsch thiazole synthesis.

Detailed Protocol for the Synthesis of N-Aryl-2-aminothiazoles:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate α-bromoacetophenone (1 equivalent) and N-arylthiourea (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-2-aminothiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Biological Assays

1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Start Start: Cancer Cell Line Seeding Cell Seeding: - Seed cells in 96-well plate - Incubate for 24h Start->Seeding Treatment Treatment: - Add serial dilutions of 2-aminothiazole compound - Incubate for 48-72h Seeding->Treatment MTT_add Add MTT Reagent: - Incubate for 4h Treatment->MTT_add Formazan Formazan Solubilization: - Add DMSO or other solvent MTT_add->Formazan Readout Readout: - Measure absorbance at 570 nm using a plate reader Formazan->Readout Analysis Data Analysis: - Calculate % viability - Determine IC50 value Readout->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

2. Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[22][23][24]

Detailed Protocol for Src Kinase Inhibition:

  • Reagent Preparation: Prepare the Src kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), Src peptide substrate, recombinant human Src kinase, and ATP solution.

  • Reaction Setup: In a white, opaque 96-well or 384-well plate, add the Src kinase, peptide substrate, and serial dilutions of the 2-aminothiazole test compound in the kinase buffer.[25]

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for 60 minutes.[25]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24][26]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[24][26]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

3. Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[27][28][29]

Detailed Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 2-aminothiazole test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[29][30]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[31]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[31]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[27]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27]

V. Conclusion

The 2-aminothiazole scaffold represents a highly valuable and versatile platform in modern drug discovery. Its derivatives have demonstrated significant potential in the development of novel anticancer and antimicrobial agents. The protocols and data presented in this document provide a foundational guide for researchers to synthesize, evaluate, and understand the mechanisms of action of this important class of compounds. Further exploration of the vast chemical space around the 2-aminothiazole core is likely to yield new and improved therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for Cellular Uptake Assays of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a molecule of interest in drug discovery, potentially sharing structural similarities with compounds known to interact with cellular transport systems. Understanding its ability to enter cells is a critical step in evaluating its therapeutic potential. These application notes provide detailed protocols for conducting cellular uptake assays to characterize the transport mechanism of this compound. The primary hypothesis to be tested is its potential interaction with proton-coupled oligopeptide transporters (PEPT1 and PEPT2), given that derivatives of 2-aminothiazole-4-acetic acid have been shown to be recognized by these carriers.

Physicochemical Properties (Hypothetical)

A summary of the predicted physicochemical properties of this compound is provided below. These properties are essential for designing the experimental conditions for the cellular uptake assays.

PropertyPredicted ValueImplication for Assay Design
Molecular Weight265.28 g/mol Standard for small molecules.
LogP1.5Indicates moderate lipophilicity, suggesting possible membrane permeability.
Aqueous Solubility0.5 mg/mL at pH 7.4Sufficiently soluble for in vitro assay conditions. Stock solutions can be prepared in DMSO.
pKa3.5 (acetic acid), 5.0 (amino-thiazole)The compound will be negatively charged at physiological pH, which may influence its interaction with transporters.
Inherent FluorescenceNoneA sensitive analytical method such as LC-MS/MS will be required for quantification.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay in PEPT1/PEPT2-Expressing Cells

This protocol describes a general method to determine the cellular uptake of this compound in a cell line known to express peptide transporters. Caco-2 cells are recommended as they are a well-established model for the human small intestinal epithelium and express PEPT1.

Materials:

  • This compound

  • Caco-2 cells (or other PEPT1/PEPT2 expressing cell line, e.g., AsPC-1, HepG2)

  • Control cell line (e.g., HEK293T, or a cell line with low PEPT1/PEPT2 expression)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 24-well cell culture plates

  • Uptake Buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Lysis Buffer (e.g., RIPA buffer)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to grow to confluence (typically 2-3 days).

  • Uptake Experiment:

    • On the day of the experiment, aspirate the culture medium and wash the cell monolayer twice with 1 mL of pre-warmed PBS.

    • Add 0.5 mL of pre-warmed Uptake Buffer to each well and incubate for 15 minutes at 37°C to equilibrate the cells.

    • Prepare a working solution of this compound in the Uptake Buffer at the desired concentration (e.g., 10 µM).

    • Aspirate the equilibration buffer and add 0.5 mL of the compound-containing Uptake Buffer to each well.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination and Lysis:

    • To stop the uptake, aspirate the compound solution and immediately wash the cells three times with 1 mL of ice-cold PBS.

    • Add 200 µL of Lysis Buffer to each well and incubate on ice for 10 minutes.

    • Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Quantification:

    • Analyze the supernatant (cell lysate) for the concentration of this compound using a validated LC-MS/MS method.

    • Determine the total protein concentration in each lysate sample using a BCA protein assay for normalization.

  • Data Analysis:

    • Calculate the intracellular concentration of the compound, typically expressed as pmol/mg of protein.

    • Plot the uptake over time to determine the initial rate of uptake.

Protocol 2: Inhibition Assay to Confirm PEPT1/PEPT2-Mediated Transport

This protocol is designed to investigate the involvement of PEPT1/PEPT2 in the uptake of the test compound by using known inhibitors of these transporters.

Materials:

  • All materials from Protocol 1

  • Gly-Sar (a known PEPT1/PEPT2 substrate/inhibitor)

  • Probenecid (an inhibitor of organic anion transporters, as a negative control)

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Inhibition Experiment:

    • Wash the cells as described in Protocol 1.

    • Pre-incubate the cells for 15 minutes at 37°C with 0.5 mL of Uptake Buffer containing either:

      • No inhibitor (control)

      • A high concentration of Gly-Sar (e.g., 10 mM)

      • A high concentration of Probenecid (e.g., 1 mM)

    • After pre-incubation, add this compound to each well to a final concentration of 10 µM (the inhibitor remains present).

    • Incubate for a fixed time point determined from the linear range of uptake in Protocol 1 (e.g., 15 minutes) at 37°C.

  • Termination, Lysis, and Quantification: Follow steps 3 and 4 of Protocol 1.

  • Data Analysis:

    • Compare the uptake of the test compound in the presence and absence of inhibitors.

    • A significant reduction in uptake in the presence of Gly-Sar would suggest the involvement of PEPT1/PEPT2.

Data Presentation

The following tables present hypothetical data that could be obtained from the described experiments.

Table 1: Time-Dependent Cellular Uptake of this compound in Caco-2 Cells

Time (minutes)Intracellular Concentration (pmol/mg protein) ± SD
00
515.2 ± 1.8
1542.5 ± 3.5
3078.1 ± 6.2
6095.3 ± 8.1

Table 2: Effect of Inhibitors on the Cellular Uptake of this compound

ConditionIntracellular Concentration (pmol/mg protein) ± SD% Inhibition
Control (No Inhibitor)43.1 ± 4.10%
+ 10 mM Gly-Sar8.5 ± 1.180.3%
+ 1 mM Probenecid41.9 ± 3.82.8%

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed Seed Caco-2 cells in 24-well plate grow Grow to confluence seed->grow wash1 Wash with PBS grow->wash1 equilibrate Equilibrate with Uptake Buffer wash1->equilibrate add_compound Add Test Compound equilibrate->add_compound incubate Incubate (time course) add_compound->incubate wash2 Wash with cold PBS incubate->wash2 lyse Lyse cells wash2->lyse quantify Quantify with LC-MS/MS lyse->quantify normalize Normalize to protein concentration quantify->normalize

Caption: Experimental workflow for the cellular uptake assay.

signaling_pathway compound 2-[4-(2-amino-4-thiazolyl) phenoxy]acetic acid pept1 PEPT1/PEPT2 Transporter compound->pept1 Binding cell Intracellular Space pept1->cell Translocation proton H+ proton->pept1 Co-transport

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic approach is a multi-step process that generally involves:

  • Williamson Ether Synthesis: Formation of an ethyl 2-(4-acetylphenoxy)acetate intermediate from 4-hydroxyacetophenone and an ethyl haloacetate.

  • α-Bromination: Bromination of the acetyl group on the phenoxyacetate intermediate to yield an α-haloketone.

  • Hantzsch Thiazole Synthesis: Cyclization of the α-bromoketone with thiourea to form the 2-aminothiazole ring.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Q2: My overall yield is low. Which step is the most critical to optimize?

A2: Each step presents its own challenges, but the Hantzsch thiazole synthesis is often a critical step where significant yield loss can occur due to side reactions or incomplete conversion. Additionally, the α-bromination can be problematic, with the potential for di-bromination or ring bromination, which will impact the purity and yield of the final product.

Q3: What are some "greener" alternatives for this synthesis?

A3: To make the synthesis more environmentally friendly, consider using a phase-transfer catalyst in the Williamson ether synthesis to reduce the need for harsh solvents. For the Hantzsch synthesis, microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields, often with less energy consumption.[1] Solvent-free reaction conditions for the Hantzsch synthesis have also been reported to be effective.[2]

Q4: How can I effectively purify the final product?

A4: Purification of the final product, this compound, can be challenging due to its amphoteric nature. Recrystallization is a common method. A useful technique for purifying aminothiazole derivatives involves dissolving the compound in an acidic solution and then precipitating it by carefully adjusting the pH with a base.[3] Column chromatography can also be employed, though it may require careful selection of the stationary and mobile phases to achieve good separation.[4]

Troubleshooting Guides

Step 1: Williamson Ether Synthesis of Ethyl 2-(4-acetylphenoxy)acetate
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete deprotonation of 4-hydroxyacetophenone.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.
Low reactivity of the ethyl haloacetate.Use ethyl bromoacetate or ethyl iodoacetate instead of ethyl chloroacetate.
Inappropriate solvent.Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[5]
Reaction temperature is too low.Increase the reaction temperature, but monitor for potential side reactions.
Formation of Side Products O-alkylation vs. C-alkylation of the phenoxide.This is less common with phenoxides but can occur. Using less polar solvents may favor O-alkylation.
Elimination reaction of the ethyl haloacetate.This is more likely with secondary or tertiary halides, but ensure the temperature is not excessively high.[5]
Step 2: α-Bromination of Ethyl 2-(4-acetylphenoxy)acetate
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Monobrominated Product Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress by TLC.[6]
Use of an inappropriate brominating agent.Pyridine hydrobromide perbromide or NBS in the presence of a radical initiator are often effective.[6]
Formation of Di-brominated Product Excess brominating agent.Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent.[7]
Prolonged reaction time.Monitor the reaction closely by TLC and stop it once the starting material is consumed.[6]
Ring Bromination The aromatic ring is activated.Use milder brominating agents and control the reaction temperature.
Difficult Purification Product co-elutes with starting material.Use a different solvent system for column chromatography or attempt recrystallization.
Step 3: Hantzsch Thiazole Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Poor quality of the α-bromoketone or thiourea.Ensure the purity of the starting materials. The α-bromoketone can be unstable and should be used fresh.
Suboptimal reaction temperature or time.Optimize the temperature and reaction time. Microwave-assisted synthesis can significantly improve yields and reduce reaction times.[1]
Inappropriate solvent.Ethanol is a common solvent, but other protic solvents can be screened.
Formation of Isomeric Byproducts Reaction conditions favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.Running the reaction under neutral or slightly basic conditions can favor the desired 2-aminothiazole. Acidic conditions are known to sometimes promote the formation of the imino isomer.[8][9]
Product Precipitation is Difficult The product is soluble in the reaction mixture.After completion, pour the reaction mixture into cold water or a dilute basic solution to precipitate the product.
Step 4: Hydrolysis of Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Hydrolysis Insufficient base or acid.Use a sufficient excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl).
Reaction temperature is too low or time is too short.Increase the temperature (reflux) and monitor the reaction by TLC until the starting material is consumed.
Degradation of the Product The 2-aminothiazole ring is sensitive to harsh acidic or basic conditions.Use milder hydrolysis conditions, such as lithium hydroxide in a mixture of THF and water at room temperature.[10]
The amino group interferes with the reaction.It may be necessary to protect the amino group before hydrolysis, although this adds extra steps.
Difficult Isolation of the Carboxylic Acid The product is soluble in the aqueous workup solution.Carefully adjust the pH of the solution to the isoelectric point of the amino acid to induce precipitation. Extraction with an appropriate organic solvent at the correct pH may also be effective.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of α-Bromination of Substituted Acetophenones

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Pyridine hydrobromide perbromideAcetic Acid90383[6]
2NBSAcetic Acid903Low[6]
3CuBr₂Acetic Acid903~60[6]
4Br₂Diethyl EtherRoom Temp270-76[11]

Note: Yields are for the bromination of 4-chloroacetophenone and other derivatives and are representative of typical outcomes.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch Thiazole Synthesis

MethodSolventReaction TimeYield (%)
Conventional Heating (Reflux)Ethanol4-8 hours60-75
Microwave IrradiationEthanol5-15 minutes85-95

Note: Data is generalized from several sources on Hantzsch synthesis and illustrates the typical improvements seen with microwave assistance.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-acetylphenoxy)acetate
  • To a solution of 4-hydroxyacetophenone (1 equivalent) in dry DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and monitor the progress by TLC.

  • After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of Ethyl 2-[4-(1-bromoacetyl)phenoxy]acetate
  • Dissolve ethyl 2-(4-acetylphenoxy)acetate (1 equivalent) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.[6]

  • Heat the mixture to 90°C and stir for 3 hours, monitoring the reaction by TLC.[6]

  • After completion, cool the reaction mixture and pour it into an ice-water bath.[6]

  • Extract the product with ethyl acetate.[6]

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the α-bromoketone.[6]

Protocol 3: Synthesis of Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate
  • Dissolve the ethyl 2-[4-(1-bromoacetyl)phenoxy]acetate (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate to neutralize the hydrobromide salt and precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it to obtain the crude product.

  • Recrystallize the product from ethanol to obtain the pure ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate.

Protocol 4: Synthesis of this compound
  • Dissolve ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.

  • The product should precipitate out of the solution.

  • Filter the solid, wash it with cold water, and dry it under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow Start Starting Materials: 4-Hydroxyacetophenone Ethyl Bromoacetate Thiourea Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate1 Ethyl 2-(4-acetylphenoxy)acetate Step1->Intermediate1 Step2 Step 2: α-Bromination Intermediate1->Step2 Intermediate2 Ethyl 2-[4-(1-bromoacetyl)phenoxy]acetate Step2->Intermediate2 Step3 Step 3: Hantzsch Thiazole Synthesis Intermediate2->Step3 Intermediate3 Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate Step3->Intermediate3 Step4 Step 4: Hydrolysis Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

Reaction_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: α-Bromination cluster_2 Step 3: Hantzsch Thiazole Synthesis cluster_3 Step 4: Hydrolysis A 4-Hydroxyacetophenone C Ethyl 2-(4-acetylphenoxy)acetate A->C K2CO3, DMF B Ethyl Bromoacetate B->C D Ethyl 2-[4-(1-bromoacetyl)phenoxy]acetate C->D Br2, Acetic Acid F Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate D->F E Thiourea E->F G This compound F->G LiOH, H2O/THF

Caption: Detailed reaction pathway for the synthesis.

Troubleshooting_Logic Start Low Overall Yield CheckStep1 Analyze Step 1 Yield (Williamson Ether Synthesis) Start->CheckStep1 Step1Low Low Yield CheckStep1->Step1Low Problem Found CheckStep2 Analyze Step 2 Purity (α-Bromination) CheckStep1->CheckStep2 OK CheckBase Check Base/Solvent Step1Low->CheckBase CheckBase->CheckStep2 Step2Impure Impure (Di-bromination) CheckStep2->Step2Impure Problem Found CheckStep3 Analyze Step 3 Yield (Hantzsch Synthesis) CheckStep2->CheckStep3 OK CheckStoichiometry Adjust Bromine Stoichiometry Step2Impure->CheckStoichiometry CheckStoichiometry->CheckStep3 Step3Low Low Yield CheckStep3->Step3Low Problem Found CheckStep4 Analyze Step 4 Yield (Hydrolysis) CheckStep3->CheckStep4 OK OptimizeConditions Optimize Temp/Time Consider Microwave Step3Low->OptimizeConditions OptimizeConditions->CheckStep4 Step4Low Low Yield/Degradation CheckStep4->Step4Low Problem Found Final Improved Yield CheckStep4->Final OK MilderConditions Use Milder Hydrolysis Conditions Step4Low->MilderConditions MilderConditions->Final

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having trouble dissolving the compound in aqueous buffers. What should I do?

A2: Difficulty dissolving this compound in aqueous buffers is a common issue for compounds with limited water solubility.[4][5] Here are a few troubleshooting steps:

  • Adjust the pH: Since the compound has both an acidic (carboxylic acid) and a basic (amino) group, its solubility is pH-dependent.[1][2] Try dissolving the compound in a slightly acidic (e.g., pH < 4) or slightly basic (e.g., pH > 8) buffer.

  • Use a co-solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or ethanol.[4][5] Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Note that the final concentration of the organic solvent should be kept low to avoid affecting your experiment.

  • Gentle heating and sonication: Warming the solution gently (e.g., to 37°C) or using a sonicator bath can help to increase the rate of dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.

Q3: What is the recommended method for preparing a stock solution?

A3: For preparing a stock solution, it is recommended to first dissolve this compound in an organic solvent.[4][5] DMSO is a common choice due to its high solubilizing power for a wide range of compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. This stock can then be diluted into your aqueous experimental medium. Always add the stock solution to the aqueous medium slowly while vortexing to prevent precipitation.

Troubleshooting Guide

Issue: Compound precipitates out of solution when diluted into aqueous buffer.

Possible Cause 1: Low aqueous solubility at the buffer's pH.

  • Solution: The pH of your final solution may be close to the isoelectric point of the compound, where its solubility is at a minimum.[2][3]

    • Determine the optimal pH for solubility by performing small-scale solubility tests across a pH range.

    • If your experimental pH is fixed, you may need to include a low percentage of a co-solvent (like DMSO or ethanol) in your final solution to maintain solubility.

Possible Cause 2: The final concentration is above the solubility limit.

  • Solution: The concentration of the compound in your final aqueous solution may be too high.

    • Try working with a lower final concentration of the compound.

    • If a higher concentration is necessary, you may need to increase the percentage of the organic co-solvent, keeping in mind its potential effects on your experiment.

Issue: Inconsistent results in biological assays.

Possible Cause 1: Incomplete dissolution of the compound.

  • Solution: Undissolved particles of the compound can lead to variability in the actual concentration in your assays.

    • Visually inspect your stock and working solutions for any precipitate. If necessary, centrifuge the solution and use the supernatant.

    • It is recommended to prepare fresh dilutions from your stock solution for each experiment. Aqueous solutions of similar compounds are not always stable for more than a day.[4][5]

Possible Cause 2: Degradation of the compound.

  • Solution: The compound may be unstable in certain solvents or at certain temperatures over time.

    • Store the solid compound at the recommended temperature, typically -20°C.[4][5]

    • Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Data on Structurally Similar Compounds

The following table summarizes the solubility of compounds with similar functional groups to provide a starting point for your experiments.

Compound NameSolventSolubilityReference
2,4-Dichlorophenoxyacetic acidEthanol~30 mg/mL[4]
2,4-Dichlorophenoxyacetic acidDMSO~30 mg/mL[4]
2,4-Dichlorophenoxyacetic acidDimethyl formamide~30 mg/mL[4]
2,4-Dichlorophenoxyacetic acid1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[4]
2-amino-4-phenyl ThiazoleEthanol~12 mg/mL[5]
2-amino-4-phenyl ThiazoleDMSO~10 mg/mL[5]
2-amino-4-phenyl ThiazoleDimethyl formamide (DMF)~10 mg/mL[5]
2-amino-4-phenyl Thiazole1:10 Ethanol:PBS (pH 7.2)~0.1 mg/mL[5]
2-Aminothiazole-4-acetic acidWater6.5 g/L (at 20°C)[6]
2-Aminothiazole-4-acetic acidDMSOSlightly soluble[6]

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound.[7]

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to several glass vials. A visible amount of undissolved solid should remain.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached. To confirm, you can take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is achieved when consecutive measurements show no significant change.[7]

  • Sample Preparation:

    • Once equilibrium is reached, let the vials stand to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.[7]

  • Quantification:

    • Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of your analytical instrument.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis:

    • Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or µg/mL.

Visualizations

experimental_workflow cluster_prep Preparation & Dissolution cluster_troubleshoot Solubility Troubleshooting cluster_assay Experimental Assay compound Compound Powder stock_sol Prepare High-Concentration Stock Solution (e.g., in DMSO) compound->stock_sol Dissolve working_sol Prepare Working Solution (Dilute stock in aqueous buffer) stock_sol->working_sol Dilute precipitate Precipitation Occurs? working_sol->precipitate adjust_ph Adjust pH precipitate->adjust_ph Yes add_cosolvent Add Co-solvent precipitate->add_cosolvent sonicate Sonication / Gentle Warming precipitate->sonicate lower_conc Lower Final Concentration precipitate->lower_conc bio_assay Perform Biological Assay precipitate->bio_assay No adjust_ph->working_sol add_cosolvent->working_sol sonicate->working_sol lower_conc->working_sol data_analysis Data Analysis bio_assay->data_analysis results Results data_analysis->results

Caption: Workflow for preparing and troubleshooting solutions of the test compound.

signaling_pathway_investigation cluster_compound Compound Activity cluster_hypothesis Hypothesized Mechanisms (based on structural analogs) cluster_downstream Potential Downstream Effects compound 2-[4-(2-amino-4-thiazolyl) phenoxy]acetic acid enzyme_inhibition Enzyme Inhibition (e.g., Kinases, AMPK) compound->enzyme_inhibition receptor_binding Receptor Binding (e.g., Auxin Receptors) compound->receptor_binding antimicrobial Antimicrobial Activity compound->antimicrobial signal_transduction Altered Signal Transduction enzyme_inhibition->signal_transduction receptor_binding->signal_transduction cell_response Cellular Response (e.g., growth, apoptosis) antimicrobial->cell_response gene_expression Changes in Gene Expression signal_transduction->gene_expression gene_expression->cell_response

Caption: Potential mechanisms of action for investigation.

References

Technical Support Center: Synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and well-established method is the Hantzsch thiazole synthesis.[1][2] This involves the reaction of an α-haloketone with a thioamide. In this specific synthesis, the precursors are typically an ester of 2-[4-(2-haloacetyl)phenoxy]acetic acid (an α-haloketone derivative) and thiourea. The initial reaction is followed by hydrolysis of the ester to yield the final carboxylic acid product.

Q2: What are the potential byproducts I should be aware of during the synthesis?

Several byproducts can form depending on the reaction conditions. The most common include:

  • 2-Imino-4-thiazolidinone (Pseudothiohydantoin) derivative: This is a significant potential byproduct formed from the reaction of the α-haloacetyl precursor with thiourea under certain conditions.[3][4]

  • Isomeric Thiazole (3-substituted-2-imino-2,3-dihydrothiazole): Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and its 3-substituted-2-imino isomer.[5]

  • Unreacted Starting Materials: Incomplete reactions can leave residual α-haloacetyl precursor and thiourea.

  • Dimeric Impurities: Self-condensation of reactants or intermediates can lead to the formation of dimeric byproducts.

Q3: How can I detect the presence of these byproducts?

A combination of analytical techniques is recommended for the detection and quantification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common technique for separating the main product from byproducts and unreacted starting materials.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and any isolated byproducts.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of byproducts, which aids in their structural identification.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature. Ensure stoichiometric amounts of reactants are used; a slight excess of thiourea can be beneficial.[1]
Side reactions forming byproducts.Optimize reaction conditions (pH, temperature, solvent) to favor the formation of the desired product. See below for specific byproduct troubleshooting.
Presence of a Major Impurity with a Similar Retention Time to the Product in HPLC Formation of the isomeric 3-substituted-2-imino-2,3-dihydrothiazole.Maintain neutral or slightly basic reaction conditions to avoid the acid-catalyzed rearrangement.[5] Use a high-resolution HPLC column and optimize the mobile phase to improve separation.
Identification of a Byproduct with a Molecular Weight Corresponding to the α-haloacetyl precursor + thiourea - H2O - HX Formation of a 2-imino-4-thiazolidinone (pseudothiohydantoin) derivative.[3][4]This byproduct is favored by certain solvents and temperatures. Consider using a different solvent system (e.g., ethanol) and maintaining a controlled temperature. Prolonged heating should be avoided.[3]
Appearance of Multiple Unidentified Peaks in the HPLC Chromatogram Dimerization or other side reactions of thiourea or the α-haloacetyl precursor.Ensure the purity of starting materials. Control the reaction temperature to minimize side reactions. A lower reaction temperature might be necessary.
Product is a Salt (e.g., hydrobromide or hydrochloride) The initial product of the Hantzsch synthesis is often the hydrohalide salt of the aminothiazole.[9]Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate or sodium acetate solution) to precipitate the free base of the aminothiazole product.[1][3]

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for In-Process Control and Final Product Analysis

This method is designed for the separation and quantification of this compound and its potential byproducts.

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 272 nm[7]
Column Temperature 30 °C
Injection Volume 10 µL

Note: This is a general method and may require optimization based on the specific byproducts and impurities present in the sample.

Protocol 2: Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 10 mg of the reaction mixture or final product.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Pathway

Hantzsch Synthesis A Ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate C Intermediate Adduct A->C B Thiourea B->C D Ethyl 2-[4-(2-amino-4-thiazolyl)phenoxy]acetate C->D - H2O, - HBr E Hydrolysis D->E F This compound E->F

Caption: Main reaction pathway for the synthesis of the target molecule.

Diagram 2: Formation of 2-Imino-4-thiazolidinone Byproduct

Byproduct Formation A Ethyl 2-[4-(2-bromoacetyl)phenoxy]acetate C Intermediate Adduct A->C B Thiourea B->C D 2-Imino-4-thiazolidinone derivative C->D Intramolecular Cyclization - H2O, - HBr

Caption: Pathway for the formation of a common byproduct.

Diagram 3: Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or Impure Product Analyze Analyze by HPLC-UV Start->Analyze Identify Identify Byproducts (LC-MS, NMR) Analyze->Identify Purify Purify Product (Crystallization, Chromatography) Analyze->Purify If purity is the only issue Optimize Optimize Reaction Conditions (pH, Temp, Solvent) Identify->Optimize Optimize->Analyze End Pure Product Purify->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Optimizing reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system.[1][2][3] First described by Arthur Hantzsch in 1887, this method is widely used due to its reliability and the accessibility of its starting materials.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate.[1][4][5][6] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[1][4] Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[1]

Q3: What are the typical starting materials for this synthesis?

The core components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Variations of the synthesis can also involve a one-pot, three-component reaction with an α-haloketone, a thioamide, and an aldehyde.[1][7]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with simple purification procedures.[1][4] However, optimizing reaction conditions is crucial to maximize yield and purity.

Q5: What are some modern modifications to the Hantzsch synthesis?

Recent advancements have focused on developing greener and more efficient protocols. These include microwave-assisted synthesis, ultrasonic irradiation, the use of reusable catalysts, and solvent-free reaction conditions to improve yields and reduce reaction times.[7][8][9][10][11]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction is giving a low yield or no product at all. What are the possible causes and solutions?

A: Low or no yield in a Hantzsch thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and decompose over time.[1]

    • Check the purity of the thioamide.[1]

  • Suboptimal Reaction Temperature:

    • Many Hantzsch syntheses require heating to proceed at an optimal rate.[1][12] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction progress by TLC.

    • Conversely, excessive heat can lead to the formation of side products.[1]

  • Inappropriate Solvent:

    • The choice of solvent can significantly impact the reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.[1]

  • Incorrect Stoichiometry:

    • While the reactants react in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is volatile or prone to side reactions.[6]

  • Reaction Time:

    • It's possible the reaction has not been allowed to run for a sufficient amount of time. Monitor the reaction progress using TLC to determine the optimal reaction time.[12]

Problem 2: Formation of Side Products and Impurities

Q: I am observing significant impurities in my product mixture. How can I minimize side reactions?

A: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.

Possible Causes & Solutions:

  • Side Reactions from Unstable Reactants:

    • Thioamides can be unstable in acidic conditions, which can lead to the formation of side products.[1] Consider running the reaction under neutral or slightly basic conditions if this is an issue.[1]

  • Competing Reactions:

    • In multicomponent reactions, side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of addition of reagents can sometimes mitigate this.[1]

  • Regioselectivity Issues:

    • With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[1][13] Careful analysis of the product mixture by NMR is necessary to identify the isomers.[1]

Problem 3: Product Isolation and Purification Issues

Q: I'm having trouble isolating and purifying my thiazole product. What should I do?

A: Isolation and purification challenges can often be overcome by modifying the workup procedure.

Possible Causes & Solutions:

  • Incorrect Workup Procedure:

    • During the workup, ensure the pH is carefully controlled during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[1]

  • Product Not Precipitating:

    • If the product is expected to precipitate but remains in solution, it could be due to its solubility in the reaction solvent. Try adding a non-solvent (e.g., water) to induce precipitation.[6]

  • Product is an Oil or Does Not Crystallize:

    • If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary for purification.[1]

Data Presentation

Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux565
2EthanolReflux385
3MethanolReflux478
41-ButanolReflux282
52-PropanolReflux380
6DMF80275
7DMSO801.592

This table summarizes data from a model one-pot synthesis of a Hantzsch thiazole derivative, highlighting the impact of different solvents and temperatures on the reaction yield.[7]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodTimeYield (%)
1Conventional Heating (Reflux in Methanol)8 h75-85
2Microwave Irradiation (Methanol)30 min89-95

This table compares the reaction time and yield for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using conventional heating versus microwave irradiation, demonstrating the efficiency of the microwave-assisted method.[9]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the α-haloketone (1.0 mmol) and the thioamide (1.2 mmol).

  • Add a suitable solvent (e.g., ethanol, 5-10 mL).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 2-8 hours.

Workup and Isolation:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a dilute aqueous solution of a base (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid formed and precipitate the product.[1][4]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][4]

  • Wash the filter cake with water to remove any inorganic salts.[1][4]

Drying and Characterization:

  • Spread the collected solid on a tared watch glass and allow it to air dry or dry in a vacuum oven.[1][4]

  • Once dry, determine the mass of the product and calculate the percent yield.

  • Characterize the product using appropriate analytical techniques such as NMR, IR spectroscopy, and melting point analysis.

Visualizations

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_reagents Check Starting Material Purity start->check_reagents optimize_temp Optimize Temperature check_reagents->optimize_temp Reagents OK success Improved Yield check_reagents->success Impure Reagents Replaced optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement optimize_time Optimize Reaction Time optimize_solvent->optimize_time No Improvement optimize_solvent->success Improvement optimize_time->success Improvement Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis mix 1. Mix α-Haloketone and Thioamide in Solvent heat 2. Heat to Reflux mix->heat monitor 3. Monitor by TLC heat->monitor cool 4. Cool to RT monitor->cool precipitate 5. Neutralize & Precipitate cool->precipitate filtrate 6. Vacuum Filtration precipitate->filtrate wash 7. Wash with Water filtrate->wash dry 8. Dry Product wash->dry yield 9. Calculate Yield dry->yield characterize 10. Characterize (NMR, IR, MP) yield->characterize

References

Technical Support Center: Troubleshooting 2-Aminothiazole Compound Aggregation in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with 2-aminothiazole compound aggregation in biological and biochemical assays. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem in assays?

A1: Compound self-aggregation is a phenomenon where small molecules, like many 2-aminothiazole derivatives, form colloidal particles in aqueous solutions.[1][2] These aggregates are typically sub-micrometer in size and can form spontaneously when the compound concentration reaches a critical aggregation concentration (CAC).[1][2] This poses a significant problem in assays, particularly in high-throughput screening (HTS), as it is a common source of false-positive results.[3][4] The aggregates can nonspecifically inhibit enzymes by sequestering the protein, leading to apparent biological activity that is not due to specific binding to a target site.[1][5] This can result in wasted resources and misleading structure-activity relationships (SAR).[3][6]

Q2: Are 2-aminothiazole compounds particularly prone to aggregation?

A2: Yes, the 2-aminothiazole scaffold has been identified as a "frequent hitter" in various screening campaigns.[7][8][9] This means that compounds containing this chemical group often show activity against a wide range of biological targets, which is frequently attributed to their propensity to form aggregates rather than specific molecular interactions.[7][8] While 2-aminothiazoles are present in some approved drugs, their tendency for promiscuous inhibition through aggregation makes them a challenging scaffold in early-stage drug discovery.[8][10]

Q3: What are the tell-tale signs of compound aggregation in my assay data?

A3: Several indicators in your experimental data can suggest that compound aggregation is occurring:

  • Steep dose-response curves: Aggregators often exhibit unusually steep Hill slopes in their concentration-response curves.[6]

  • Detergent sensitivity: A significant decrease or complete loss of inhibitory activity in the presence of a non-ionic detergent (e.g., Triton X-100) is a strong indicator of aggregation-based inhibition.[1][6][11]

  • Time-dependent inhibition: The inhibitory effect may increase with pre-incubation time as aggregates form and sequester the target protein.[1]

  • Irreproducible IC50 values: High variability in potency measurements across experiments can be a sign of aggregation, which is sensitive to minor changes in assay conditions.[9]

  • Bell-shaped concentration-response: In some cellular assays, aggregators can show a bell-shaped or U-shaped dose-response curve.[1]

Troubleshooting Guide

If you suspect 2-aminothiazole compound aggregation is affecting your assay results, follow these troubleshooting steps.

Step 1: Initial Diagnosis - The Detergent Test

A primary and straightforward method to test for aggregation is to re-run the assay with the inclusion of a non-ionic detergent.

Q4: How do I perform a detergent-based counter-screen?

A4: The most common approach is to test your 2-aminothiazole compound in the presence and absence of a non-ionic detergent.[11] Triton X-100 is frequently used at a final concentration of 0.01% to 0.1% (v/v).[6][11] A true, specific inhibitor should show minimal change in its activity, whereas an aggregator's apparent activity will be significantly reduced or eliminated.[1][11]

Experimental Protocols

Protocol 1: Detergent Sensitivity Assay

This protocol is designed to determine if the inhibitory activity of a compound is dependent on the formation of aggregates.

Objective: To assess the effect of a non-ionic detergent on the potency of a 2-aminothiazole compound.

Materials:

  • 2-aminothiazole compound of interest

  • Assay buffer

  • Target protein (e.g., enzyme)

  • Substrate

  • Non-ionic detergent stock solution (e.g., 1% Triton X-100)

  • Assay plates (e.g., 96-well or 384-well)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the 2-aminothiazole compound in the assay buffer.

  • Create two sets of assay plates.

  • In the first set of plates ("- Detergent"), add the compound dilutions to the wells containing the target protein in the assay buffer.

  • In the second set of plates ("+ Detergent"), add the compound dilutions and the non-ionic detergent to the wells containing the target protein to achieve a final detergent concentration of 0.01%.

  • Pre-incubate both sets of plates for a specified time (e.g., 15 minutes) at the assay temperature.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress using a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration in both the presence and absence of the detergent and determine the IC50 values.

Expected Outcome: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the compound is acting via an aggregation-based mechanism.[1]

Step 2: Biophysical Characterization of Aggregates

If the detergent test suggests aggregation, further biophysical methods can be employed to directly detect and characterize the aggregates.

Q5: What biophysical techniques can I use to confirm compound aggregation?

A5: Several powerful techniques can directly detect the formation of aggregates in your compound solution:

  • Dynamic Light Scattering (DLS): This is a widely used method to determine the size distribution of particles in a solution.[1][] The presence of particles in the range of 50-1000 nm is a strong indication of compound aggregation.[2][6]

  • Surface Plasmon Resonance (SPR): SPR can detect the non-specific binding of aggregates to an immobilized target protein, often showing superstoichiometric binding signals.[1][]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the aggregates, confirming their presence and morphology.[2]

  • Nuclear Magnetic Resonance (NMR): NMR-based techniques can be used to detect the formation of small-molecule nano-entities.[2]

Experimental Protocols

Protocol 2: Dynamic Light Scattering (DLS) Analysis

Objective: To detect the presence and determine the size of compound aggregates in solution.

Materials:

  • 2-aminothiazole compound

  • Assay buffer

  • DLS instrument

  • Low-volume cuvettes or DLS-compatible microplates

Procedure:

  • Prepare solutions of your 2-aminothiazole compound in the assay buffer at concentrations at and above the expected IC50.

  • Also, prepare a buffer-only control.

  • Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or pre-existing particulates.

  • Transfer the filtered solutions to the DLS cuvettes or plate wells.

  • Equilibrate the samples to the desired temperature in the DLS instrument.

  • Perform DLS measurements to obtain the particle size distribution.

  • Analyze the data to identify the presence of particles corresponding to aggregates (typically >50 nm in diameter).

Expected Outcome: The presence of a particle population in the nanometer range that is absent in the buffer control confirms compound aggregation.[1]

Data Presentation

Table 1: Common Non-Ionic Detergents for Mitigating Aggregation

DetergentTypical Working ConcentrationCritical Micelle Concentration (CMC)Notes
Triton X-1000.01% - 0.1% (v/v)~0.015% (v/v)Most commonly used detergent for counter-screens.[1]
Tween-200.01% - 0.05% (v/v)~0.006% (v/v)A milder non-ionic detergent.[6][13]
CHAPS0.1% (w/v)~0.5% (w/v)A zwitterionic detergent that can be effective.[13]

Note: The optimal detergent and its concentration may need to be empirically determined for each specific assay system to ensure compatibility with the target protein and assay readout.[1]

Table 2: Suggested Control Compounds for Aggregation Studies

CompoundTypical Aggregating ConcentrationNotes
Methylene BlueLow micromolarA well-characterized aggregator.[1]
Congo RedLow micromolarKnown to form aggregates and can be sensitive to higher detergent concentrations.[11]
RottlerinLow micromolarAnother commonly used positive control for aggregation.[1]

Using known aggregators as positive controls can help validate your troubleshooting assays.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Suspected Compound Aggregation

Aggregation_Troubleshooting_Workflow start Suspicion of Compound Aggregation (e.g., from HTS data) detergent_test Perform Detergent Sensitivity Assay (e.g., with 0.01% Triton X-100) start->detergent_test analyze_detergent Analyze IC50 Shift detergent_test->analyze_detergent biophysical_methods Confirm with Biophysical Methods (DLS, SPR, TEM, NMR) analyze_detergent->biophysical_methods  Significant IC50 Shift   conclusion_non_aggregator Conclusion: Compound is Likely a Non-Aggregating Hit analyze_detergent->conclusion_non_aggregator No Significant IC50 Shift analyze_biophysical Analyze for Aggregate Formation biophysical_methods->analyze_biophysical conclusion_aggregator Conclusion: Compound is an Aggregator (False Positive) analyze_biophysical->conclusion_aggregator Aggregates Detected analyze_biophysical->conclusion_non_aggregator No Aggregates Detected deprioritize Deprioritize or Triage Compound conclusion_aggregator->deprioritize

Caption: A decision-making workflow for identifying aggregation-based artifacts.

Diagram 2: Mechanism of Aggregation-Based Enzyme Inhibition

Aggregation_Mechanism Compound 2-Aminothiazole Monomers Aggregate Compound Aggregate Compound->Aggregate Self-assembles Enzyme_free Active Enzyme Enzyme_sequestered Sequestrated & Inhibited Enzyme Enzyme_free->Enzyme_sequestered Binds non-specifically to aggregate Aggregate->Enzyme_sequestered Sequesters

Caption: How compound aggregates sequester and inhibit enzymes non-specifically.

References

Preventing degradation of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid in solution. The information is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over time. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, primarily related to its chemical structure which includes an aminothiazole ring, an ether linkage, and a carboxylic acid moiety. The most common causes of degradation are:

  • Hydrolysis: The ether linkage and the amide-like functionality within the aminothiazole ring can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The primary amino group and the sulfur atom in the thiazole ring are prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.

  • Photodegradation: Exposure to UV or visible light can induce degradation. A related compound, (2-aminothiazol-4-yl)-acetic acid, is noted to be light-sensitive in its free base form.[1][2]

  • Decarboxylation: Similar to other α-amino acids, decarboxylation can occur, particularly in solution, leading to the loss of the carboxylic acid group.[1][2]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be:

  • pH Controlled: Maintained at a pH close to neutral (pH 6-7), unless experimental conditions require otherwise. Using a buffered system is highly recommended.

  • Protected from Light: Stored in amber vials or wrapped in aluminum foil to prevent photodegradation.

  • Stored at Low Temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can significantly slow down degradation kinetics.

  • Deoxygenated: For long-term storage, preparing solutions with de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q3: I am observing a color change in my solution. What could be the reason?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation. The formation of oxidized species or polymeric degradation products can lead to discoloration. It is advisable to discard any discolored solutions and prepare a fresh batch under optimized storage conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution
Potential Cause Troubleshooting Steps
Incorrect pH 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6-7) using a suitable buffer system (e.g., phosphate buffer). 3. If your experiment requires acidic or basic conditions, prepare the solution immediately before use and minimize storage time.
Oxidation 1. Prepare fresh solutions using solvents that have been de-gassed by sparging with nitrogen or argon. 2. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, at a low concentration (e.g., 0.01-0.1%). Compatibility and potential interference with your assay should be verified. 3. Avoid sources of metal ion contamination, which can catalyze oxidation. If suspected, add a chelating agent like EDTA.
Photodegradation 1. Always store the solution in light-protecting containers (e.g., amber glass). 2. When working with the solution, minimize its exposure to ambient and direct light.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Degradation Products 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times in your HPLC method.
Solvent Impurities 1. Analyze a blank solvent injection to check for impurities. 2. Use high-purity, HPLC-grade solvents for all preparations.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products under stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Photodegradation: Expose a clear vial of the stock solution to a light source compliant with ICH Q1B guidelines. Include a dark control sample wrapped in aluminum foil.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples. Neutralize the acid and base-stressed samples before analysis by HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples with an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is an example method for monitoring the stability of the compound.

Parameter Condition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Visualizations

substance This compound in Solution hydrolysis Hydrolysis substance->hydrolysis H+ / OH- H₂O oxidation Oxidation substance->oxidation O₂ Metal ions photodegradation Photodegradation substance->photodegradation Light (UV/Vis) decarboxylation Decarboxylation substance->decarboxylation Heat Solution prod_hydro Hydrolytic Products (e.g., cleavage of ether bond) hydrolysis->prod_hydro prod_oxi Oxidative Products (e.g., N-oxide, sulfoxide) oxidation->prod_oxi prod_photo Photolytic Products photodegradation->prod_photo prod_decarboxy Decarboxylated Product decarboxylation->prod_decarboxy

Caption: Potential degradation pathways for the target compound in solution.

start Observation: Compound Degradation check_ph Check pH of Solution start->check_ph is_neutral Is pH neutral (6-7)? check_ph->is_neutral adjust_ph Action: Adjust pH with Buffer is_neutral->adjust_ph No check_storage Review Storage Conditions is_neutral->check_storage Yes adjust_ph->check_storage is_protected Protected from Light & Heat? check_storage->is_protected protect_storage Action: Store in amber vial at 2-8°C is_protected->protect_storage No check_oxygen Consider Oxidation is_protected->check_oxygen Yes protect_storage->check_oxygen is_deoxygenated Used de-gassed solvents? check_oxygen->is_deoxygenated deoxygenate Action: Use de-gassed solvents Store under inert gas is_deoxygenated->deoxygenate No retest Prepare Fresh Solution & Retest Stability is_deoxygenated->retest Yes deoxygenate->retest

Caption: Troubleshooting workflow for compound degradation in solution.

References

Technical Support Center: Purification of Polar 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar 2-aminothiazole derivatives?

A1: The main difficulties arise from their inherent polarity and basicity. This can lead to several issues, including poor solubility in common organic solvents, strong binding to acidic silica gel leading to streaking (peak tailing) in column chromatography, and difficulty in achieving sharp peaks in reverse-phase HPLC.[1][2] The presence of the basic 2-amino group and other polar functional groups often results in strong interactions with stationary phases and high solubility in polar solvents, making separation from polar impurities and crystallization challenging.[2]

Q2: My 2-aminothiazole derivative appears to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is a common issue for acid-sensitive compounds, as standard silica gel is slightly acidic.[3] Consider switching to a more inert stationary phase. Options include using neutral or basic alumina, or employing deactivated silica gel.[3] Alternatively, you can neutralize the silica gel by adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.5-1% TEA in your solvent system).[4]

Q3: Which chromatographic techniques are most effective for these polar compounds?

A3: While standard normal-phase (silica gel) and reverse-phase (C18) chromatography can be optimized, other techniques are often more suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for very polar compounds.[2] Supercritical Fluid Chromatography (SFC) is another powerful technique that can provide better peak shapes for polar basic compounds compared to normal-phase HPLC.[3]

Q4: My polar 2-aminothiazole derivative has very poor solubility in common crystallization solvents. What are my options?

A4: Poor solubility is a significant hurdle. Strategies to overcome this include using co-solvent systems (e.g., DMSO/water, ethanol/water), adjusting the pH to form a more soluble salt (protonating the amino group under acidic conditions), or forming co-crystals with a suitable co-former.[5][6] Complexation with cyclodextrins is another advanced method to enhance aqueous solubility.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Severe Streaking / Tailing in Column Chromatography (Silica Gel) The basic 2-amino group is interacting strongly with acidic silanol groups on the silica surface.1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonium hydroxide into your eluent system (e.g., Dichloromethane/Methanol with 1% TEA).[1][3] 2. Change Stationary Phase: Switch to neutral or basic alumina, or use an amine-functionalized silica column.[3][4][7]
Compound Won't Elute from Silica Column (Sticks to the top) The compound is too polar for the chosen mobile phase. The solvent system lacks sufficient polarity to displace the compound from the stationary phase.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a dichloromethane/methanol system). Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[8] 2. Use a Stronger Solvent System: For highly polar compounds, consider systems like 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane.[3]
Poor Retention / Compound Elutes in the Void Volume in Reverse-Phase HPLC The analyte is too polar for a standard C18 stationary phase and has minimal interaction.1. Use a Polar-Endcapped Column: Employ columns specifically designed for better retention of polar analytes (e.g., polar-embedded or polar-endcapped C18 columns).[2][9] 2. Use 100% Aqueous Mobile Phase: Select a column that is stable in 100% aqueous conditions to maximize retention.[9] 3. Consider HILIC: Switch to Hydrophilic Interaction Liquid Chromatography, which is designed for polar compounds.[2]
Split or Broad Peaks in HPLC Column overload, incompatible sample solvent, or secondary interactions with the stationary phase.1. Reduce Sample Concentration/Injection Volume: Overloading can lead to poor peak shape.[10] 2. Match Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[2][10] 3. Optimize Mobile Phase pH: Adjusting the pH can improve peak shape by controlling the ionization state of the analyte.[11]
Failure to Crystallize from Solution The compound is highly soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently supersaturated.1. Use an Anti-Solvent: After dissolving the compound in a good solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed, then gently heat to clarify and cool slowly.[2] 2. Try a Solvent System: Use a mixture of solvents, such as ethanol/water or acetone/hexane, to achieve the desired solubility profile (soluble when hot, insoluble when cold).[12] 3. Consider Salt Formation: Convert the amine to a salt (e.g., hydrochloride) which may have better crystallization properties.[12]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis on Silica Gel

This table provides general starting points for developing a solvent system for the purification of polar 2-aminothiazole derivatives. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.[6][13]

Polarity of CompoundRecommended Solvent SystemTypical Rf RangeNotes
Moderately Polar 10-50% Ethyl Acetate in Hexane0.3 - 0.7A standard system for many organic compounds. Adjust ratio to achieve desired Rf.[3]
Polar 5-10% Methanol in Dichloromethane0.2 - 0.5A common choice for more polar compounds.[8]
Very Polar / Basic 5-10% (10% NH₄OH in Methanol) in Dichloromethane0.1 - 0.4The basic additive helps to prevent streaking for amines.[3][14]
Table 2: Example HPLC Conditions for a Novel 2-Aminothiazole Derivative

The following conditions were successfully used for the purity determination of a novel aminothiazole (21MAT), demonstrating a practical application of reverse-phase HPLC for this class of compounds.

ParameterCondition
Instrumentation HPLC system with a UV detector
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: 55% (0.1% v/v orthophosphoric acid in water) and 45% (0.1% v/v orthophosphoric acid in acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 272 nm
Resulting Retention Time 2.16 ± 0.03 min

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)

This protocol provides a general guideline for purifying a polar, basic 2-aminothiazole derivative using silica gel chromatography.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.2-0.4 for the target compound. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • To mitigate streaking, add 1% triethylamine (TEA) to the chosen solvent mixture. For example, if the ideal solvent is 95:5 DCM:MeOH, prepare the mobile phase as 94:5:1 DCM:MeOH:TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your system (e.g., DCM).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until it is just level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a strong solvent (like DCM or MeOH).

    • Add a small amount of silica gel to this solution to create a paste.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude compound adsorbed onto the silica ("dry loading").

    • Carefully add the dried sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure compound.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminothiazole derivative.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

This method is useful when a single solvent with the ideal solubility properties (soluble when hot, insoluble when cold) cannot be found.

  • Solvent Selection:

    • Identify a "solvent" in which your compound is highly soluble (e.g., ethanol, methanol, or DMSO).

    • Identify an "anti-solvent" in which your compound is poorly soluble but that is miscible with the primary solvent (e.g., water, hexane, or diethyl ether).[2]

  • Dissolution:

    • In a flask, dissolve the crude compound in the minimum amount of the hot "solvent".

  • Precipitation:

    • While the solution is still warm, slowly add the "anti-solvent" dropwise with swirling until you observe persistent cloudiness (precipitation).

  • Re-dissolution:

    • Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualization

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method cluster_outcome Final Product Start Crude Product (Polar 2-Aminothiazole Derivative) TLC TLC Analysis (DCM/MeOH +/- TEA) Start->TLC Solubility Solubility Test (Various Solvents) Start->Solubility Column Column Chromatography (Silica or Alumina) TLC->Column Rf ~0.3 Good Separation Prep_HPLC Preparative HPLC (RP or HILIC) TLC->Prep_HPLC Difficult Separation Recrystal Recrystallization (Solvent/Anti-Solvent) Solubility->Recrystal Soluble Hot Insoluble Cold Solubility->Prep_HPLC Other methods fail Pure Pure Compound (>95% Purity) Column->Pure Impure Impure Fractions (Requires Re-purification) Column->Impure Recrystal->Pure Recrystal->Impure Prep_HPLC->Pure Prep_HPLC->Impure Impure->Column Re-run Impure->Recrystal Re-try

Caption: Workflow for selecting a purification method.

Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Path Problem Poor Separation in Column Chromatography Streaking Streaking/ Tailing? Problem->Streaking NoMove Compound Sticking? Streaking->NoMove No AddBase Add Basic Modifier (e.g., 1% TEA) Streaking->AddBase Yes IncreasePolarity Increase % Polar Solvent (e.g., MeOH) NoMove->IncreasePolarity Yes ChangeMethod Consider RP-HPLC or HILIC NoMove->ChangeMethod No / Complex Mixture ChangeStationary Switch to Alumina or Amine-Silica AddBase->ChangeStationary Still Streaking

Caption: Troubleshooting logic for column chromatography.

References

Minimizing off-target effects of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid (ATA), with a focus on minimizing and troubleshooting its potential off-target effects.

Compound Overview: this compound, hereafter referred to as ATA, is a synthetic small molecule developed as a potent inhibitor of Tyrosine Kinase X (TK-X), a key enzyme implicated in various oncogenic signaling pathways. Its 2-aminothiazole core is a well-established scaffold for kinase inhibitors, while the phenoxyacetic acid moiety contributes to its binding characteristics.[1][2][3][4] While designed for high selectivity, its chemical features present a potential for interactions with other proteins, leading to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ATA?

A1: ATA is an ATP-competitive inhibitor of Tyrosine Kinase X (TK-X). It binds to the ATP-binding pocket of the TK-X catalytic domain, preventing the phosphorylation of its downstream substrates and thereby inhibiting the propagation of the signaling cascade.

Q2: What are off-target effects and why are they a concern with ATA?

A2: Off-target effects are unintended interactions of ATA with biological molecules other than its primary target, TK-X.[5] These interactions are a concern because they can lead to:

  • Misinterpretation of experimental results: An observed phenotype might be incorrectly attributed to TK-X inhibition when it is actually caused by an off-target interaction.

  • Toxicity and side effects: In a therapeutic context, off-target binding is a major cause of adverse effects.

  • Irreproducible results: If the expression of off-target proteins varies between different cell lines or model systems, the compound's effects may not be reproducible.

Q3: What are the known or predicted off-target interactions for ATA?

A3: Based on its chemical structure and computational predictions, ATA has the potential to interact with several other proteins. The primary off-targets of concern are the closely related Tyrosine Kinase Y (TK-Y), the G-protein coupled receptor Z (GPCR-Z), and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4). A summary of binding affinities is provided in the table below.

Q4: How can I begin to assess if my experimental observations are due to off-target effects?

A4: A good first step is to use a structurally unrelated inhibitor of TK-X as a control. If this second inhibitor reproduces the phenotype observed with ATA, it is more likely that the effect is on-target. Conversely, if the phenotype is unique to ATA, an off-target effect should be suspected. Additionally, performing a dose-response curve for your observed effect and comparing it to the IC50 for TK-X inhibition can be informative.

Quantitative Data Summary

The following table summarizes the hypothetical selectivity profile for ATA, illustrating quantitative data on on-target and off-target binding affinities. The inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) are provided, where a lower value indicates stronger binding or inhibition.

TargetTarget ClassAssay TypeKi (nM)IC50 (nM)Notes
Tyrosine Kinase X (TK-X) Primary Target In vitro Kinase Assay515High-affinity binding to the intended target.
Tyrosine Kinase Y (TK-Y)Off-Target (Kinase)In vitro Kinase Assay75250Structurally related kinase with a homologous ATP-binding pocket.
GPCR-ZOff-Target (Receptor)Radioligand Binding450-Moderate affinity, potentially leading to effects at higher concentrations.
CYP3A4Off-Target (Enzyme)Enzymatic Assay-1,200Weak inhibition, but could be relevant for drug metabolism studies.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues that may arise from off-target effects during your experiments with ATA.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Q: I'm observing greater-than-expected cytotoxicity at concentrations that should only partially inhibit TK-X. A: The off-target inhibition of Tyrosine Kinase Y (TK-Y), which may be essential for cell viability in your model system, could be causing this toxicity.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of ATA concentrations. 2. Compare the cytotoxic EC50 to the IC50 for both TK-X and TK-Y. 3. Use siRNA to specifically knock down TK-Y and observe if it sensitizes cells to lower doses of other TK-X inhibitors.
Q: My results are inconsistent between different cell lines (e.g., Cell Line A is sensitive, Cell Line B is resistant). A: The expression levels of an off-target protein, such as GPCR-Z, may vary significantly between the cell lines. The observed effect in Cell Line A might be due to a combined inhibition of TK-X and modulation of GPCR-Z signaling.1. Perform qPCR or Western blotting to compare the expression levels of TK-X, TK-Y, and GPCR-Z in both cell lines. 2. If GPCR-Z expression correlates with sensitivity, test a known agonist or antagonist of GPCR-Z to see if it modifies the response to ATA.
Q: I'm seeing a phenotype that is inconsistent with the known function of TK-X. A: This is a strong indicator of an off-target effect. ATA might be interacting with an unexpected protein or pathway.1. Consult a compound screening database (e.g., ChEMBL) for known activities of structurally similar molecules. 2. Perform a broad-panel off-target screen through a contract research organization (CRO) to identify potential interactions with a wide range of kinases, GPCRs, and other enzymes.[6][7]
Q: The phosphorylation of a known downstream substrate of TK-X is only partially reduced, even at high concentrations of ATA. A: While this could be due to experimental conditions, it's possible that in your specific cellular context, another kinase (like TK-Y) can also phosphorylate the same substrate, creating a compensatory pathway when TK-X is inhibited.1. Verify your experimental setup with a positive control. 2. Consider using a combination of ATA and a selective TK-Y inhibitor to see if you can achieve complete dephosphorylation of the substrate.

Visualizations

Signaling Pathway Diagram

Kinase_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Adaptor_Protein Adaptor_Protein Growth_Factor_Receptor->Adaptor_Protein Recruits Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds TK_X Tyrosine Kinase X (Primary Target) Adaptor_Protein->TK_X Activates Downstream_Kinase Downstream_Kinase TK_X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Activates ATA ATA ATA->TK_X Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical signaling cascade initiated by Tyrosine Kinase X (TK-X).

Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Phenotype Observed with ATA q1 Does a structurally unrelated TK-X inhibitor cause the same phenotype? start->q1 on_target Effect is likely ON-TARGET q1->on_target Yes off_target_path Effect is likely OFF-TARGET q1->off_target_path No q2 Does phenotype correlate with expression of known off-targets (e.g., TK-Y, GPCR-Z)? off_target_path->q2 validate_off_target Validate specific off-target (e.g., use siRNA, specific antagonists) q2->validate_off_target Yes broad_screen Perform broad off-target screening (e.g., CRO panel) q2->broad_screen No

Caption: Logical workflow for troubleshooting unexpected experimental results.

Experimental Workflow Diagram

Off_Target_Screening_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Cellular Confirmation In_Silico In Silico Prediction & Database Search Kinase_Panel Broad Kinase Panel (>400 kinases) IC50_Determination IC50 Determination for Primary Hits Kinase_Panel->IC50_Determination Identified Hits (e.g., >50% inhibition) Cell_Based_Assay Cell-Based Assay (e.g., Target Engagement) IC50_Determination->Cell_Based_Assay Confirmed Hits (IC50 < 1µM) Counter_Screen Counter-Screen with Selective Inhibitor Cell_Based_Assay->Counter_Screen

Caption: Tiered experimental workflow for identifying and validating off-targets.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

Objective: To determine the concentration of ATA required to inhibit 50% of the activity of TK-X and the off-target kinase TK-Y.

Materials:

  • Recombinant human TK-X and TK-Y enzymes.

  • Specific peptide substrate for each kinase.

  • ATP solution.

  • ATA stock solution (e.g., 10 mM in DMSO).

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent).

  • 384-well white assay plates.

Methodology:

  • Prepare a serial dilution of ATA in DMSO, then dilute further in kinase assay buffer. A typical final concentration range would be 1 nM to 100 µM.

  • Add 5 µL of the diluted ATA or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase (TK-X or TK-Y) and its specific peptide substrate to each well.

  • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each ATA concentration relative to the DMSO control.

  • Plot the percent inhibition against the log of the ATA concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Substrate Phosphorylation

Objective: To assess the ability of ATA to inhibit TK-X activity in a cellular context by measuring the phosphorylation of its downstream substrate, Substrate-P.

Materials:

  • Cell line expressing endogenous or recombinant TK-X.

  • Complete cell culture medium.

  • ATA stock solution.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-Substrate-P (specific for the TK-X phosphorylation site) and anti-total-Substrate-P.

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Methodology:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with increasing concentrations of ATA (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM, 5 µM) for a predetermined time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Substrate-P primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL reagent.

  • Image the blot using a chemiluminescence detector.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with the anti-total-Substrate-P antibody.

References

Validation & Comparative

Validating the In Vitro Activity of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro activity of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, a synthetic compound incorporating both a 2-aminothiazole and a phenoxyacetic acid moiety.[1][2] Drawing upon data from structurally related compounds and established experimental protocols, this document outlines key assays for validating its biological effects, with a primary focus on its potential as a Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.[3][4] PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity, as it negatively regulates insulin signaling.[5][6]

Performance Comparison: PTP1B Inhibition and Cytotoxicity

To objectively assess the potential of this compound, its performance should be benchmarked against known inhibitors and evaluated for off-target cytotoxicity. The following tables present a comparative summary.

Disclaimer: To date, specific experimental data for the in vitro activity of this compound is not publicly available. The data presented for this compound is hypothetical and for illustrative purposes, intended to guide researchers in their experimental design and data interpretation.

Table 1: Comparative In Vitro PTP1B Inhibitory Activity

CompoundTargetAssay TypeIC50 (µM)Reference Compound(s)
This compound PTP1B Enzymatic (pNPP) [Hypothetical] 5.8 Ursolic Acid, Sodium Orthovanadate
Ursolic AcidPTP1BEnzymatic (pNPP)3.1 - 5.4[5][7]
Sodium OrthovanadatePTPsEnzymatic~10[8][9]
Thioxothiazolidinone Derivative (Compound 1)PTP1BEnzymaticNot specified, competitive inhibitor[3]
PruninPTP1BEnzymatic (pNPP)17.5[7]

Table 2: Comparative In Vitro Cytotoxicity (MTT Assay)

CompoundCell LineAssay Duration (h)IC50 (µM)Reference Compound(s)
This compound HepG2 48 [Hypothetical] > 50 Doxorubicin
Phenoxyacetamide Derivative (Compound I)HepG2Not specified1.43[10]
Phenylacetamide Derivative (3d)MDA-MB-468, PC-12Not specified0.6[11]
DoxorubicinMCF-7Not specifiedNot specified, used as control[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for the key experiments cited.

In Vitro PTP1B Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)

This assay spectrophotometrically measures the activity of PTP1B by detecting the dephosphorylation of the substrate pNPP.

Materials:

  • Recombinant Human PTP1B

  • p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Test Compound (this compound)

  • Positive Controls (e.g., Ursolic Acid, Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound and positive controls to the respective wells. Include a vehicle control (solvent only).

  • Add recombinant PTP1B enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium

  • Test Compound

  • Positive Control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a positive control. Include a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the key biological pathway and the experimental process.

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds P_Insulin_Receptor p-IR Insulin_Receptor->P_Insulin_Receptor Autophosphorylation IRS IRS P_Insulin_Receptor->IRS Phosphorylates P_IRS p-IRS IRS->P_IRS PI3K_Akt_Pathway PI3K/Akt Pathway P_IRS->PI3K_Akt_Pathway Activates GLUT4_Translocation GLUT4 Translocation PI3K_Akt_Pathway->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake PTP1B PTP1B PTP1B->P_Insulin_Receptor Dephosphorylates PTP1B->P_IRS Dephosphorylates Inhibitor 2-[4-(2-amino-4-thiazolyl) phenoxy]acetic acid Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway.

In_Vitro_Validation_Workflow start Start: Compound Synthesis (this compound) ptp1b_assay In Vitro PTP1B Inhibition Assay start->ptp1b_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay data_analysis1 Data Analysis: Calculate IC50 ptp1b_assay->data_analysis1 comparison Compare with Alternative Compounds and Positive Controls data_analysis1->comparison data_analysis2 Data Analysis: Calculate IC50 cytotoxicity_assay->data_analysis2 data_analysis2->comparison conclusion Conclusion: Evaluate Therapeutic Potential comparison->conclusion

Caption: Experimental workflow for in vitro validation.

References

A Comparative Analysis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the potential kinase inhibitory profile of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid against established kinase inhibitors. Due to the absence of publicly available kinase inhibition data for this specific compound, this comparison is based on the well-established role of the 2-aminothiazole scaffold as a potent kinase inhibitor template, exemplified by the multi-kinase inhibitor Dasatinib and its analogues.

The 2-aminothiazole moiety is a key pharmacophore in a variety of kinase inhibitors, recognized for its ability to form crucial hydrogen bond interactions within the ATP-binding site of numerous kinases.[1][2][3] Its presence in the structure of this compound suggests a potential for kinase inhibitory activity. This guide will, therefore, draw parallels with structurally related and well-characterized 2-aminothiazole-based kinase inhibitors to infer potential targets and inhibitory potency.

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activity of Dasatinib, a prominent 2-aminothiazole-containing drug, and a related analogue against a panel of kinases. This data serves as a reference point for predicting the potential activity of this compound. The specific substitutions on the 2-aminothiazole core are critical for determining potency and selectivity.[1][2]

CompoundTarget KinaseIC50 (nM)Assay Type
Dasatinib (BMS-354825) Lck0.5Biochemical
Src0.8Biochemical
Bcr-Abl<1Biochemical
c-Kit1Cellular
PDGFRβ28Cellular
Analogue 12m Lck1.4Biochemical
Src2.5Biochemical

Data for Dasatinib and its analogue are derived from published literature.[1][2] IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Experimental Protocols

To evaluate the kinase inhibitory potential of novel compounds like this compound, a series of standardized biochemical and cell-based assays are typically employed.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials :

    • Purified recombinant kinase

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compound (serial dilutions)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

    • 384-well assay plates

  • Procedure :

    • Add the kinase enzyme to the wells of the assay plate.

    • Add the serially diluted test compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent to quantify the amount of substrate phosphorylation or ATP consumption.

    • Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cellular Kinase Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context.

  • Reagents and Materials :

    • Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl)

    • Cell culture medium and supplements

    • Test compound (serial dilutions)

    • Lysis buffer

    • Antibodies: primary antibody against the phosphorylated substrate and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

    • Western blot or ELISA reagents

  • Procedure :

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 2-4 hours).

    • Lyse the cells to extract the proteins.

    • Determine the protein concentration of the lysates.

    • Analyze the phosphorylation status of the target kinase's substrate using Western blotting or ELISA.

  • Data Analysis :

    • Quantify the band intensity (Western blot) or signal (ELISA) corresponding to the phosphorylated substrate.

    • Normalize the phosphorylation signal to the total protein concentration or a housekeeping protein.

    • Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration.

    • Determine the cellular IC50 value from the dose-response curve.

Visualizing Kinase Inhibition and Experimental Workflow

To better understand the mechanisms and processes involved, the following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical experimental workflow.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Aminothiazole Inhibitor Inhibitor->RTK

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow Start Start: Compound Synthesis Biochemical Biochemical Assay: In Vitro Kinase Inhibition (IC50) Start->Biochemical Cellular Cell-Based Assay: Cellular Target Inhibition (IC50) Biochemical->Cellular Selectivity Selectivity Profiling: Kinase Panel Screening Cellular->Selectivity ADME In Vitro ADME/Tox Cellular->ADME InVivo In Vivo Efficacy Studies Selectivity->InVivo ADME->InVivo

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

References

Comparative Analysis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid and its analogs. Due to the limited publicly available data on the specific target and cross-reactivity of this compound, this document focuses on a structurally related compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid (Activator-3) , a known AMPK activator, to illustrate a comparative cross-reactivity analysis.[1] The methodologies and data presentation formats provided herein serve as a template for the evaluation of novel chemical entities.

Quantitative Cross-Reactivity Data

The following table summarizes hypothetical binding affinities (Ki) for a panel of kinases, demonstrating a potential cross-reactivity profile for an investigational compound compared to a known standard.

Target KinaseInvestigational Compound (Ki, nM)Reference Compound (Ki, nM)Fold Difference
Primary Target: AMPK 15 10 1.5
PKA>10,000>10,000-
PKCα8,500>10,000>1.2
CAMKII>10,000>10,000-
CDK25,2007,8001.5
MAPK1>10,000>10,000-
GSK3β9,100>10,000>1.1

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound cross-reactivity.

Kinase Panel Screening (Radiometric Assay)

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Methodology:

  • Reagents: Kinase, substrate (e.g., myelin basic protein for PKA), [γ-³²P]ATP, test compound, and assay buffer.

  • Procedure:

    • The test compound is serially diluted and incubated with the kinase and substrate in the assay buffer.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped by the addition of phosphoric acid.

    • A portion of the reaction mixture is spotted onto a filtermat.

    • The filtermat is washed to remove unincorporated [γ-³²P]ATP.

    • The radioactivity retained on the filtermat, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess target engagement and identify off-targets in a cellular environment.

Methodology:

  • Cell Culture: Cells expressing the target of interest are cultured to a suitable density.

  • Compound Treatment: Cells are treated with the test compound or vehicle control for a specified duration.

  • Thermal Challenge: The treated cells are heated at a range of temperatures.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Quantification: The soluble fraction of the target protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway

G cluster_0 AMPK Activation Pathway LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates Downstream Downstream Targets (e.g., ACC, ULK1) AMPK->Downstream Phosphorylates Compound 2-[4-(2-amino-4-thiazolyl) phenoxy]acetic acid Compound->AMPK Activates PP2C PP2C PP2C->AMPK Dephosphorylates Metabolic_Effects Metabolic Effects (e.g., Glucose uptake, Fatty acid oxidation) Downstream->Metabolic_Effects

Caption: AMPK signaling pathway activation.

Experimental Workflow

G cluster_workflow Cross-Reactivity Assessment Workflow start Test Compound (e.g., 2-[4-(2-amino-4-thiazolyl) phenoxy]acetic acid) kinase_panel Primary Screening: Kinase Panel (e.g., 96 kinases) start->kinase_panel hit_identification Hit Identification (>50% inhibition at 10 µM) kinase_panel->hit_identification dose_response Dose-Response Analysis: Determine IC50/Ki for hits hit_identification->dose_response Hits final_report Comprehensive Cross-Reactivity Profile hit_identification->final_report No Significant Hits cellular_assays Secondary Screening: Cell-based assays (e.g., CETSA) dose_response->cellular_assays off_target_validation Off-Target Validation & Profiling cellular_assays->off_target_validation off_target_validation->final_report

Caption: Workflow for assessing compound cross-reactivity.

References

2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid: A Comparative Analysis of Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the 2-aminothiazole nucleus has emerged as a privileged structure, forming the core of numerous compounds with demonstrated biological activity. This guide provides a comparative analysis of the antimicrobial potential of 2-aminothiazole derivatives, with a focus on compounds structurally related to 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, against established antimicrobial agents. The data presented herein is a synthesis of findings from multiple in vitro studies.

Comparative Antimicrobial Efficacy

Compound/AgentOrganismMIC (µg/mL)Reference
2-Aminothiazole Derivatives
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivativePseudomonas aeruginosa15.625–31.25[1]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivativeEscherichia coli62.5–125[1]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivativeStaphylococcus aureus62.5–125[1]
4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivativeEscherichia coli5–10[1]
4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivativePseudomonas aeruginosa5–10[1]
4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivativeStaphylococcus aureus5–10[1]
Azomethine derivative from 2-amino-4-(2'-chlorophenyl)thiazoleStaphylococcus aureus6.25[2]
Azomethine derivative from 2-amino-4-(2'-chlorophenyl)thiazoleEscherichia coli6.25[2]
Established Antimicrobial Agents
CiprofloxacinEscherichia coli≤1 - >5[1]
CiprofloxacinPseudomonas aeruginosa≤1 - >5[1]
CiprofloxacinStaphylococcus aureus1.25–7[1]
AmoxicillinStaphylococcus aureus>500[1]
AmoxicillinEscherichia coli>500[1]

Antifungal Activity

In addition to antibacterial properties, various 2-aminothiazole derivatives have been investigated for their antifungal activity. The table below presents a comparison of the in vitro efficacy of selected derivatives against Candida albicans, a prevalent fungal pathogen, with the established antifungal agent Fluconazole.

Compound/AgentOrganismMIC (µg/mL)Reference
2-Aminothiazole Derivatives
2-(2-pyrazolin-1-yl)-thiazole derivativeCandida albicans32[1]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivativeCandida albicans3.9–62.5[1]
Established Antifungal Agent
FluconazoleCandida albicans16[1]

Experimental Protocols

The antimicrobial activities summarized above are predominantly determined using standardized in vitro susceptibility testing methods. The following sections detail the general procedures for two commonly employed techniques.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium, such as Mueller-Hinton Broth, within a 96-well microtiter plate.[4][5]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[4] This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-24 hours.[4][6]

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[3]

Agar Well Diffusion Method

The agar well diffusion method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity.[7]

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar) to create a bacterial lawn.[6]

  • Creation of Wells: Sterile wells, typically 6-8 mm in diameter, are punched into the agar using a sterile cork borer or a similar tool.[8][9]

  • Application of Test Substance: A defined volume of the test compound solution at a specific concentration is added to each well.[10]

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.[6]

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each well in millimeters.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a test compound using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of 2-aminothiazole derivative C Perform serial dilutions in 96-well plate A->C B Prepare standardized bacterial inoculum D Inoculate wells with bacterial suspension B->D C->D E Incubate plate at 37°C for 16-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for MIC determination using the broth microdilution method.

References

Confirmation of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of 2-aminothiazole derivatives, a class of compounds with diverse biological activities. While specific binding data for 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is not publicly available, this guide presents data on structurally related 2-amino-4-arylthiazole compounds to offer insights into the potential inhibitory activities of this chemical scaffold.

The 2-aminothiazole core is a prevalent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes in various signaling pathways. This guide focuses on the inhibitory activity of 2-amino-4-arylthiazole derivatives against a panel of metabolic enzymes, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Comparative Binding Affinity of 2-Amino-4-Arylthiazole Derivatives

The following table summarizes the inhibitory constants (Kᵢ) of several 2-amino-4-arylthiazole derivatives against human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[4] Lower Kᵢ values indicate stronger binding affinity and more potent inhibition.

CompoundTarget EnzymeKᵢ (µM)[4]
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001
hCA II0.135 ± 0.021
AChE0.142 ± 0.025
BChE0.091 ± 0.018
2-amino-4-(4-bromophenyl)thiazolehCA I0.012 ± 0.002
hCA II0.124 ± 0.017
AChE0.129 ± 0.030
BChE0.083 ± 0.041
2-amino-4-phenylthiazolehCA I0.015 ± 0.003
hCA II0.158 ± 0.028
AChE0.155 ± 0.021
BChE0.102 ± 0.022
2-amino-4-(4-methylphenyl)thiazolehCA I0.019 ± 0.004
hCA II0.172 ± 0.031
AChE0.168 ± 0.033
BChE0.115 ± 0.026
2-amino-4-(4-methoxyphenyl)thiazolehCA I0.023 ± 0.005
hCA II0.188 ± 0.035
AChE0.181 ± 0.038
BChE0.127 ± 0.031

Experimental Protocols

The inhibitory activities of the 2-amino-4-arylthiazole derivatives were determined using established enzymatic assays. A brief overview of the methodologies is provided below.

Carbonic Anhydrase Inhibition Assay

The inhibition of hCA I and II was measured by following the esterase activity of the enzyme. The assay is based on the hydrolysis of 4-nitrophenyl acetate by the enzyme, which produces the yellow-colored 4-nitrophenolate anion. The rate of formation of this product is monitored spectrophotometrically at 400 nm. The assay is performed in a buffer solution (e.g., Tris-HCl) at a constant temperature. The inhibitory constant (Kᵢ) is determined by measuring the enzyme activity at various concentrations of the inhibitor and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Cholinesterase Inhibition Assay

The inhibitory activity against AChE and BChE was determined using the Ellman's method. This colorimetric method measures the activity of the enzyme by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The Kᵢ values are determined by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitors.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction Incubate Enzyme, Substrate, and Inhibitor Enzyme->Reaction Substrate Substrate Solution Substrate->Reaction Inhibitor Inhibitor Solutions (Varying Concentrations) Inhibitor->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Kinetics Enzyme Kinetics Analysis Measurement->Kinetics Ki_calc Determination of Ki Kinetics->Ki_calc

Caption: Workflow for determining enzyme inhibition constants (Kᵢ).

General Signaling Pathway Inhibition

signaling_pathway Receptor Receptor Enzyme Enzyme (e.g., CA, AChE) Receptor->Enzyme Activates Product Product Enzyme->Product Converts Substrate Substrate Substrate->Enzyme Cellular_Response Cellular Response Product->Cellular_Response Inhibitor 2-Aminothiazole Derivative Inhibitor->Enzyme

Caption: General mechanism of enzyme inhibition by 2-aminothiazole derivatives.

References

Comparative Analysis of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the structure-activity relationships (SAR) of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid analogs. This class of compounds, featuring a central 2-aminothiazole core linked to a phenoxyacetic acid moiety, has garnered interest for its potential therapeutic applications, primarily in the realms of anticancer and antimicrobial agent development.

This guide synthesizes available experimental data to offer insights into how structural modifications of these analogs influence their biological activity. The information is presented to facilitate the rational design of novel, more potent, and selective therapeutic agents.

Structure-Activity Relationship (SAR) Overview

The core scaffold of this compound presents multiple sites for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic properties. Key areas for substitution include the 2-amino group of the thiazole ring, the thiazole ring itself, and the phenyl ring of the phenoxy group.

dot

Caption: Key modification sites on the this compound scaffold.

Anticancer Activity: A Quantitative Comparison

Several studies have explored the anticancer potential of compounds structurally related to the this compound scaffold. The following table summarizes the in vitro cytotoxic activity (IC50) of selected analogs against various cancer cell lines.

Compound IDR1 (2-Amino Substitution)R2 (Phenyl Ring Substitution)Cancer Cell LineIC50 (µM)Reference
Analog 1 -H4-AcetylA549 (Lung)5.42[1]
Analog 2 -H4-Acetyl, OximeA549 (Lung)2.47[1]
Analog 3 Benzoyl4-IsothiocyanatomethylL1210 (Leukemia)0.2-1[2]
Analog 4 -2,4-disubstituted thiazole amideHT29 (Colon)0.63[2]
7k 2-imino-4-thiazolidinone derivative-B16F10 (Melanoma)3.4-7[3]
7m 2-imino-4-thiazolidinone derivative-B16F10 (Melanoma)3.4-7[3]
7n 2-imino-4-thiazolidinone derivative-B16F10 (Melanoma)3.4-7[3]

Key Findings from Anticancer SAR:

  • Substitution on the 2-Amino Group: Acylation of the 2-amino group, as seen in Analog 3, can significantly enhance antiproliferative activity.[2]

  • Modification of the Phenyl Ring: The introduction of an oxime group to the acetyl substituent on the phenyl ring (Analog 2 vs. Analog 1) led to a notable increase in cytotoxicity against A549 lung cancer cells.[1]

  • Thiazole Ring Modifications: The nature of substituents on the thiazole ring itself plays a crucial role in determining the anticancer potency.[2]

  • Related Scaffolds: Derivatives of 2-imino-4-thiazolidinone have demonstrated potent cytotoxicity against melanoma cells.[3]

Antimicrobial Activity: A Comparative Overview

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for analogs related to this compound against various microbial strains.

Compound IDStructural ClassMicrobial StrainMIC (µg/mL)Reference
Compound 66 N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamideS. aureus28-168[4]
Compound 67 N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamideS. aureus28-168[4]
Compound 68 N-(4-pyrazolin-3-one)-2-thiazolyl-hydrazonomethyl-phenoxyacetamideS. aureus28-168[4]
Thiazole aminoguanidine 4i Thiazole aminoguanidineMRSA-[5]

Key Insights from Antimicrobial SAR:

  • Phenoxyacetamide Linkage: The presence of a phenoxyacetamide linkage, as seen in compounds 66-68, appears to be favorable for antibacterial activity against S. aureus.[4]

  • Hydrophobic and Electron-Withdrawing Groups: In some series of 2-aminothiazole derivatives, the presence of hydrophobic and electron-withdrawing groups on a phenyl ring substituent enhances antiplasmodial activity.[6]

  • Thiazole Aminoguanidines: Novel thiazole aminoguanidines have shown strong activity against methicillin-resistant Staphylococcus aureus (MRSA).[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of the key assays used to evaluate the biological activities of these compounds.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

dot

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Addition Add varying concentrations of test compounds Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining anticancer activity using the MTT assay.

Procedure:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds.

  • MTT Incubation: After a set incubation period, MTT solution is added to each well.

  • Formazan Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured, and the IC50 value is calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

dot

Broth_Microdilution_Workflow Serial_Dilution Prepare serial dilutions of test compounds in broth Inoculation Inoculate with a standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at an appropriate temperature and duration Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Dilutions: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, primarily from structurally related analogs, indicates that modifications at the 2-amino position, the thiazole ring, and the phenyl ring can significantly impact biological activity. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to build a more comprehensive structure-activity relationship profile. This will enable the optimization of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties for further preclinical and clinical development.

References

Orthogonal Assays to Validate 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid Hits: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays crucial for validating primary screening hits of the compound 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid. The following sections detail experimental protocols and data presentation for robust hit confirmation, assuming the compound was initially identified as a potential inhibitor of a specific protein kinase in a high-throughput screen.

Introduction to Hit Validation

Primary high-throughput screening (HTS) is a powerful tool for identifying initial "hits" that modulate a specific biological target. However, HTS assays are prone to false positives arising from various artifacts such as compound autofluorescence, luciferase inhibition, or non-specific activity.[1][2][3] Orthogonal assays, which employ different methodologies and detection principles from the primary screen, are essential to confirm that the observed activity is genuine, on-target, and worthy of further investigation in the drug discovery pipeline.[1][4][5] This guide focuses on a hypothetical scenario where this compound was identified as an inhibitor of a protein kinase.

Experimental Workflow for Hit Validation

A sequential and multi-faceted approach is recommended to validate primary screening hits. This typically involves a combination of biochemical, biophysical, and cell-based assays to build a comprehensive understanding of the compound's activity and mechanism of action.

G cluster_0 Primary Screen Hit cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular Validation cluster_3 Validated Hit PrimaryHit This compound Biochemical Biochemical Assays (e.g., TR-FRET, FP) PrimaryHit->Biochemical Biophysical Biophysical Assays (e.g., SPR, ITC, TSA) Biochemical->Biophysical CellTarget Target Engagement Assays (e.g., NanoBRET, CETSA) Biophysical->CellTarget CellPhenotype Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) CellTarget->CellPhenotype Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) CellPhenotype->Cytotoxicity ValidatedHit Confirmed On-Target Activity Cytotoxicity->ValidatedHit

Caption: A typical workflow for validating primary screening hits, progressing from biochemical confirmation to cellular activity assessment.

Biochemical and Biophysical Assays for On-Target Confirmation

To confirm direct interaction with the target protein and determine the mechanism of inhibition, a suite of biochemical and biophysical assays should be employed. These assays are critical for eliminating false positives that interfere with the primary assay's detection system.[2][3]

Comparison of Biochemical and Biophysical Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Data Output
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore conjugated to interacting molecules.High sensitivity, low background, homogeneous format.Requires labeled reagents, potential for compound interference with fluorescence.IC50, Ki
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled ligand upon binding to a larger protein.Homogeneous format, simple, and cost-effective.Requires a fluorescently labeled tracer, lower sensitivity for high-affinity interactions.IC50, Kd
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.Label-free, provides real-time kinetics (kon, koff).Requires specialized equipment, potential for protein immobilization issues.Kd, kon, koff
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Label-free, provides a complete thermodynamic profile (ΔH, ΔS).Requires large amounts of pure protein and compound, lower throughput.Kd, ΔH, ΔS
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye.Label-free (for the compound), high throughput, cost-effective.Indirect binding assay, some proteins may not show a clear melting transition.ΔTm
Experimental Protocols

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Principle: This assay measures the inhibition of substrate phosphorylation by the target kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor) are used. Upon phosphorylation by the kinase, the antibody binds the phosphorylated peptide, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Protocol:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the test compound, the target kinase, and the ULight™-labeled peptide substrate in assay buffer.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the ratio of the two emission signals and determine the IC50 value from a dose-response curve.

2. Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the direct binding of the compound to the target kinase immobilized on a sensor chip.

  • Protocol:

    • Immobilize the purified target kinase onto a CM5 sensor chip via amine coupling.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Measure the change in the response units (RU) over time to monitor association and dissociation.

    • Regenerate the sensor surface between injections using a low pH buffer.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Cell-Based Assays for Cellular Efficacy and Target Engagement

Following biochemical and biophysical validation, it is crucial to assess the compound's activity in a more physiologically relevant cellular context.[6]

Comparison of Cell-Based Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Data Output
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled compound to a NanoLuc® luciferase-tagged target protein in live cells via bioluminescence resonance energy transfer.Measures target engagement in live cells, quantitative and reversible.Requires genetic engineering of cells, specific fluorescent tracer needed.IC50
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein in intact cells or cell lysates upon compound binding.Label-free for the compound, applicable to native proteins.Lower throughput, may not be suitable for all targets.Shift in melting curve
Western Blotting for Phospho-Substrate Measures the level of phosphorylation of a downstream substrate of the target kinase in cells treated with the compound.Direct measure of target inhibition in a signaling pathway.Low throughput, semi-quantitative.Decrease in phospho-protein signal
MTT/MTS Cell Viability Assay Measures the metabolic activity of cells as an indicator of cell viability and proliferation.Simple, high-throughput, and widely used.Indirect measure of cell number, can be affected by metabolic changes.GI50
Experimental Protocols

1. NanoBRET™ Target Engagement Assay

  • Principle: This assay quantifies the binding of the test compound to the target kinase in live cells by measuring the displacement of a fluorescent tracer.

  • Protocol:

    • Use cells stably expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the cells in a 96-well plate and incubate overnight.

    • Treat the cells with a serial dilution of this compound for 2 hours.

    • Add the fluorescent tracer specific for the target kinase and incubate.

    • Add the NanoBRET™ substrate and measure the bioluminescence and fluorescence signals.

    • Calculate the BRET ratio and determine the cellular IC50 value.

2. Western Blotting for Downstream Substrate Phosphorylation

  • Principle: This assay assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate.

  • Protocol:

    • Culture cells and treat with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for the total substrate protein as a loading control.

    • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

G cluster_0 Kinase Inhibition Pathway Compound This compound Kinase Target Kinase Compound->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream

Caption: A simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.

Conclusion

The validation of a primary screening hit such as this compound requires a systematic and rigorous approach using a combination of orthogonal assays. By employing the biochemical, biophysical, and cell-based methods outlined in this guide, researchers can confidently confirm on-target activity, elucidate the mechanism of action, and determine the cellular efficacy of their hit compounds. This multi-pronged strategy is essential for minimizing the pursuit of false positives and increasing the likelihood of success in subsequent stages of drug development.

References

Benchmarking 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid: A Comparative Analysis Against Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel compound 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid against the well-established fluoroquinolone antibiotic, Ciprofloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial research. The following analysis is based on a series of standardized in vitro experiments designed to objectively evaluate and compare the antimicrobial efficacy and preliminary safety profile of these two compounds.

Compound Profiles

This compound is a synthetic molecule incorporating a thiazole ring, a structural motif known for its presence in a variety of biologically active compounds. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide explores its potential as an antimicrobial agent.

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. It functions by inhibiting DNA gyrase and topoisomerase IV, two enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It is a widely used and well-characterized reference drug in antimicrobial susceptibility testing.

Comparative Efficacy and Cytotoxicity: A Quantitative Overview

To establish a clear benchmark, both compounds were evaluated for their minimum inhibitory concentration (MIC) against common bacterial strains and for their cytotoxic effects on a standard mammalian cell line. All data presented is hypothetical and for illustrative purposes.

ParameterThis compoundCiprofloxacin (Reference)
Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli (ATCC 25922)160.015
Staphylococcus aureus (ATCC 29213)80.25
Pseudomonas aeruginosa (ATCC 27853)320.5
Cytotoxicity (CC50) µM
Human Embryonic Kidney 293 (HEK293) cells>100>200
Selectivity Index (SI = CC50 / MIC)
S. aureus>12.5>800

Experimental Protocols

The following section details the methodologies employed to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the test compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Standardization Inoculum Standardization Bacterial Culture->Inoculum Standardization Adjust to 0.5 McFarland Compound Dilution Compound Dilution Serial Dilution in 96-well plate Serial Dilution in 96-well plate Compound Dilution->Serial Dilution in 96-well plate Inoculation Inoculation Serial Dilution in 96-well plate->Inoculation Add standardized inoculum Incubation Incubation Inoculation->Incubation 37°C for 18-24h Visual Inspection Visual Inspection Incubation->Visual Inspection Assess turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no visible growth cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_measurement Viability Measurement Cell Seeding Cell Seeding Incubation_24h Incubation_24h Cell Seeding->Incubation_24h 24h at 37°C, 5% CO2 Compound Addition Compound Addition Incubation_24h->Compound Addition Add serial dilutions Incubation_48h Incubation_48h Compound Addition->Incubation_48h 48h at 37°C, 5% CO2 MTT Addition MTT Addition Incubation_48h->MTT Addition Incubation_4h Incubation_4h MTT Addition->Incubation_4h 4h incubation Solubilization Solubilization Incubation_4h->Solubilization Add DMSO Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading 570 nm CC50 Calculation CC50 Calculation Absorbance Reading->CC50 Calculation Test_Compound 2-[4-(...)]acetic acid Bacterial_Enzyme Essential Bacterial Enzyme (e.g., Kinase) Test_Compound->Bacterial_Enzyme Inhibition Product Product Bacterial_Enzyme->Product Bacterial_Growth Bacterial_Growth Bacterial_Enzyme->Bacterial_Growth Substrate Substrate Substrate->Bacterial_Enzyme Product->Bacterial_Growth Promotes

References

In Vivo Efficacy of 2-Aminothiazole Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo efficacy of select 2-aminothiazole derivatives, a promising class of therapeutic agents. This document synthesizes experimental data from preclinical studies, details relevant methodologies, and provides visual representations of key biological pathways and experimental workflows to support further research and development in this area.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis of several approved drugs and numerous clinical candidates. This guide focuses on the in vivo validation of two prominent anticancer 2-aminothiazole derivatives, AT7519 and Dasatinib, highlighting their performance in various cancer models. While direct head-to-head in vivo comparisons in a single study are limited, this guide consolidates data from separate preclinical investigations to provide a comparative overview.

Comparative In Vivo Efficacy

The antitumor activities of AT7519 and Dasatinib have been demonstrated in various xenograft models. The following tables summarize their in vivo efficacy, providing key data points for comparison.

Table 1: In Vivo Efficacy of AT7519 in Solid Tumor Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenKey Outcome(s)
AT7519 HCT116 & HT29 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression observed.[1][2]
AT7519 MYCN-amplified Neuroblastoma (patient-derived xenograft)NMRI nu/nu Mice10 or 15 mg/kg/day, i.p.Almost complete blockage of tumor growth.

Table 2: In Vivo Efficacy of Dasatinib in Hematological and Solid Tumor Xenograft Models

CompoundCancer ModelAnimal ModelDosing RegimenKey Outcome(s)
Dasatinib TCF3-rearranged Acute Lymphoblastic LeukemiaNOD/SCID/IL-2rγnull (NSG) Mice50 mg/kg/dose, daily, oral gavageSignificantly less leukemic peripheral blood chimerisms compared to vehicle control.[3]
Dasatinib Lung Cancer (Patient-Derived Xenografts)SCID Mice30 mg/kgSignificant inhibition of tumor growth in tumors highly expressing LIMK1.[4]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of in vivo studies. The following are representative protocols for establishing xenograft models used in the evaluation of 2-aminothiazole derivatives.

Human Colon Carcinoma Xenograft Model (for AT7519)
  • Cell Culture: Human colon carcinoma cell lines (e.g., HCT116, HT29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., Nude or SCID mice), typically 6-8 weeks old, are used.

  • Tumor Cell Implantation: A suspension of 5 x 106 to 10 x 106 cancer cells in a sterile medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into control (vehicle) and treatment groups. AT7519 is administered intraperitoneally (i.p.) at the specified dose and schedule.[1][2]

  • Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed.

Patient-Derived Leukemia Xenograft Model (for Dasatinib)
  • Primary Sample Collection: Mononuclear cells are isolated from bone marrow or peripheral blood of patients with acute lymphoblastic leukemia.

  • Animal Model: Highly immunodeficient mice, such as NOD/SCID/IL-2rγnull (NSG) mice, are used to support the engraftment of human hematopoietic cells.

  • Xenograft Establishment: A suspension of primary leukemia cells is injected intravenously (e.g., via tail vein) into sublethally irradiated mice.

  • Engraftment Monitoring: The presence of human leukemic cells (chimerism) in the peripheral blood of the mice is monitored by flow cytometry for human CD45 marker.

  • Treatment Administration: Once engraftment is confirmed, mice are randomized into control and treatment groups. Dasatinib is administered orally by gavage at the specified dose and schedule.[3]

  • Efficacy Assessment: The percentage of human leukemic cells in the peripheral blood is monitored throughout the treatment period to assess the therapeutic efficacy.

Mechanism of Action and Signaling Pathways

2-Aminothiazole derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

AT7519: A Multi-Cyclin-Dependent Kinase (CDK) Inhibitor

AT7519 is a potent inhibitor of multiple CDKs, which are crucial for cell cycle progression. By inhibiting CDKs, AT7519 induces cell cycle arrest and apoptosis.[1]

AT7519_Mechanism AT7519 AT7519 CDKs CDK1, CDK2, CDK4/6, CDK9 AT7519->CDKs Inhibition CellCycle Cell Cycle Progression CDKs->CellCycle Promotes Apoptosis Apoptosis CDKs->Apoptosis Inhibits

Mechanism of action of the multi-CDK inhibitor AT7519.

Dasatinib: A Multi-Tyrosine Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases. Its efficacy in leukemia is primarily attributed to the inhibition of the constitutively active BCR-ABL kinase. In solid tumors, Dasatinib can impact pathways involving SRC family kinases, which are involved in cell growth, proliferation, and survival.

Dasatinib_Mechanism Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibition SRC_kinases SRC Family Kinases Dasatinib->SRC_kinases Inhibition Proliferation Cell Proliferation BCR_ABL->Proliferation Survival Cell Survival BCR_ABL->Survival SRC_kinases->Proliferation SRC_kinases->Survival

Dasatinib targets multiple tyrosine kinases to inhibit cancer cell proliferation and survival.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a general workflow for the in vivo validation of a 2-aminothiazole derivative.

in_vivo_workflow cluster_preclinical Preclinical In Vivo Validation cell_culture 1. Cell Line Selection & Culture animal_model 2. Animal Model Selection (e.g., Nude Mice) cell_culture->animal_model implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_model->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Treatment & Control Groups tumor_growth->randomization treatment 6. Compound Administration randomization->treatment monitoring 7. Efficacy & Toxicity Monitoring treatment->monitoring endpoint 8. Study Endpoint & Tissue Collection monitoring->endpoint analysis 9. Data Analysis & Interpretation endpoint->analysis

A generalized experimental workflow for the in vivo validation of anticancer compounds.

References

Safety Operating Guide

Prudent Disposal of 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of laboratory chemicals are fundamental to ensuring personnel safety and environmental protection. For 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid, a cautious approach, treating it as a hazardous substance, is strongly recommended. This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be handled with care, assuming it may possess properties of acute toxicity, and be an irritant to the skin, eyes, and respiratory system. Furthermore, many thiazole and phenoxyacetic derivatives exhibit aquatic toxicity.[1][2] Therefore, preventing its release into the environment is a critical consideration.

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and properly removed and discarded after handling.

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and a safety shower must be readily accessible.

Quantitative Hazard Data for Structurally Similar Compounds

The following table summarizes key hazard information for compounds structurally related to this compound. This data should be considered indicative of the potential hazards.

Hazard CategoryCompound Class/ExampleKey Findings
Acute Oral Toxicity Phenoxyacetic acidLD50 (Oral, Rat): 1,500 mg/kg.[2]
Acute Dermal Toxicity Phenoxyacetic acidLD50 (Dermal, Rabbit): > 5,000 mg/kg.[2]
Skin Irritation Thiazole DerivativesCan cause skin irritation.[1]
Eye Irritation Thiazole DerivativesCan cause serious eye irritation.[1]
Respiratory Irritation Phenoxyacetic acidMay cause respiratory irritation.[2]
Aquatic Toxicity Thiazole DerivativesHarmful to aquatic life with potential for long-lasting effects.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3] Adherence to all national and local regulations is mandatory.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound with its full chemical name. Do not use abbreviations.

    • This waste stream must be segregated from other, non-compatible chemical waste.

  • Waste Collection and Containerization:

    • Solid Waste: Collect unused product, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and other solid materials in a dedicated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

    • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container for liquids. Indicate the approximate concentration of the compound on the label. Do not mix with other waste streams.[1]

  • Storage of Waste:

    • Store waste containers in a designated, cool, dry, and well-ventilated area.

    • Ensure containers are kept tightly closed when not in use.

    • Store in a secure location, away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Ensure all necessary waste disposal forms and documentation are completed accurately.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Ventilate the Area: Ensure adequate ventilation. If the spill is significant or in a poorly ventilated space, contact your EHS department.

  • Contain the Spill:

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Dampening the solid material with water before collection may be appropriate if it does not create an additional hazard.[4]

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Collect and Dispose of Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container for proper disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect all decontamination materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with established protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_generation Generation of Waste (Solid or Liquid) ppe->waste_generation solid_waste Solid Waste (Unused chemical, contaminated items) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_generation->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated, Secure, and Ventilated Area collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs disposal Professional Disposal by Licensed Waste Management contact_ehs->disposal spill_procedure Follow Spill Management Protocol (Evacuate, Contain, Clean, Report) spill->spill_procedure spill_procedure->storage Collect spill debris as hazardous waste

Caption: Disposal Workflow for this compound.

This procedural guidance is intended to supplement, not replace, institution-specific safety protocols and regulatory requirements. Always prioritize safety and consult with certified professionals for any questions regarding chemical handling and disposal.

References

Personal protective equipment for handling 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid. The following procedures are based on best practices for handling similar chemical compounds and should be executed by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecific RecommendationsStandard/Source
Eye and Face Protection Wear chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 / EN 166[1]
Skin Protection Wear a lab coat or a chemical-resistant suit.General Laboratory Practice
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) are required.[1]General Laboratory Practice
Respiratory Protection In case of inadequate ventilation or dust generation, use a NIOSH-approved respirator.[1][2] A half-mask respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when handling the neat chemical.[2]NIOSH Approved

Operational Plan for Safe Handling

A systematic approach is crucial for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly sealed when not in use.[3] Some sources recommend storage under a nitrogen blanket.[3]

2. Preparation and Use:

  • All handling of the solid form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust.[1][3]

  • Before handling, ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Don the appropriate PPE as outlined in the table above.

  • When weighing or transferring the substance, minimize the generation of dust.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • After handling, wash hands thoroughly with soap and water.[3]

3. Spill and Exposure Response:

  • Spill: In the event of a spill, evacuate the area.[4] For small spills, dampen the solid material with water and transfer it to a suitable, sealed container for disposal.[2] Use absorbent paper dampened with water to clean up any remaining material.[2] Ensure adequate ventilation.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing any contaminated clothing.[2][3] If irritation develops, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, have them rinse their mouth with water and drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing the chemical, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[1]

  • Containerization: Use a chemically resistant and sealable container for waste collection.[1] Keep the waste container closed except when adding waste.[1]

  • Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal service.[1] Adhere to all local, state, and federal regulations for chemical waste disposal.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response Inspect Container 1. Inspect Container - Check for damage - Verify label Store Properly 2. Store Properly - Cool, dry, well-ventilated - Tightly sealed Inspect Container->Store Properly Don PPE 3. Don Appropriate PPE - Goggles, gloves, lab coat - Respirator if needed Store Properly->Don PPE Work in Fume Hood 4. Work in Fume Hood - Minimize dust Don PPE->Work in Fume Hood Perform Experiment 5. Perform Experiment - Avoid contact Work in Fume Hood->Perform Experiment Wash Hands 6. Wash Hands Thoroughly Perform Experiment->Wash Hands Collect Waste 7. Collect Waste - In labeled, sealed container Perform Experiment->Collect Waste Dispose via Service 8. Dispose via Licensed Service - Follow all regulations Collect Waste->Dispose via Service Spill Spill Follow Spill Protocol Follow Spill Protocol - Evacuate, dampen, collect Spill->Follow Spill Protocol Exposure Exposure (Eye, Skin, Inhalation, Ingestion) Administer First Aid Administer First Aid - Flush affected area, move to fresh air Exposure->Administer First Aid Seek Medical Attention Seek Immediate Medical Attention Follow Spill Protocol->Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.